molecular formula C7H5F2IO B2485696 1,3-Difluoro-2-iodo-5-methoxybenzene CAS No. 1140622-69-0

1,3-Difluoro-2-iodo-5-methoxybenzene

Cat. No.: B2485696
CAS No.: 1140622-69-0
M. Wt: 270.017
InChI Key: VWEHWALQPZFYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-2-iodo-5-methoxybenzene is a useful research compound. Its molecular formula is C7H5F2IO and its molecular weight is 270.017. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-difluoro-2-iodo-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEHWALQPZFYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-5-methoxybenzene

This compound is a polyfunctionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique arrangement of substituents—two deactivating but ortho-, para-directing fluorine atoms, a meta-directing methoxy group, and a highly versatile iodine atom—makes it a strategic building block for constructing complex molecular architectures. Particularly in the fields of medicinal chemistry and materials science, the incorporation of fluorinated motifs is a widely employed strategy to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in research and development. Below is a summary of the key identifiers and characteristics for this compound.

Data Summary Table
PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1140622-69-0Apollo Scientific[3]
Molecular Formula C₇H₅F₂IOPubChem[2]
Molecular Weight 270.01 g/mol PubChem[2]
MDL Number MFCD20040388Apollo Scientific[3]
Purity Typically ≥95%Apollo Scientific[3]
Canonical SMILES COC1=CC(=C(C(=C1)F)I)FPubChem[2]
InChI Key YWGYXAFWYVCRLH-UHFFFAOYSA-NPubChem[2]
Predicted Spectroscopic Signatures

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its NMR signatures, which are critical for reaction monitoring and structural confirmation.

  • ¹H NMR: Two distinct aromatic proton signals would be expected, each appearing as a doublet of doublets (dd) due to coupling with the two non-equivalent fluorine atoms. The methoxy group would present as a sharp singlet around 3.8-4.0 ppm.

  • ¹⁹F NMR: Two signals would be anticipated for the two non-equivalent fluorine atoms. Each signal would be split by the other fluorine and by the adjacent aromatic protons.

  • ¹³C NMR: Seven distinct carbon signals are expected. The carbon bearing the iodine atom would be found at a relatively low field (around 90-100 ppm), while the carbons bonded to fluorine would exhibit large C-F coupling constants.

PART 2: Synthesis and Reaction Chemistry

Synthetic Strategy: Directed Ortho-Metalation and Iodination

A common and effective method for the regioselective introduction of an iodine atom onto a substituted aromatic ring is through directed ortho-metalation, followed by quenching with an iodine source. The methoxy group in the precursor, 3,5-difluoroanisole, is a potent directed metalation group (DMG), guiding lithiation to the C2 position.

Synthesis_Workflow sub 3,5-Difluoroanisole (Precursor) reagents 1. n-BuLi or LDA, THF, -78 °C 2. Iodine (I₂) sub->reagents Metalation prod This compound (Product) reagents->prod Iodination workup Aqueous Workup & Purification prod->workup Isolation

Caption: Synthetic workflow via directed ortho-metalation and iodination.

This protocol is adapted from established procedures for the iodination of similar aromatic compounds.[4]

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-difluoroanisole (1.0 eq.) and anhydrous tetrahydrofuran (THF) to make a 0.5 M solution.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The progress of the metalation can be monitored by TLC if desired.

  • Iodination: In a separate flask, dissolve iodine (I₂, 1.2 eq.) in anhydrous THF. Add this iodine solution to the reaction mixture at -78 °C dropwise. The characteristic dark color of iodine should dissipate upon addition.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine, followed by water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of the carbon-iodine bond. This bond is the most labile site for transformation, making the molecule an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Metal-Halogen Exchange: Reaction with organolithium or Grignard reagents to form a new organometallic species, which can then be reacted with various electrophiles.

Synthetic_Utility start 1,3-Difluoro-2-iodo- 5-methoxybenzene cat1 Pd Catalyst Base start->cat1 cat2 Pd Catalyst Base start->cat2 cat3 Pd/Cu Catalyst Base start->cat3 partner1 R-B(OH)₂ (Boronic Acid) partner1->cat1 partner2 R-NH₂ (Amine) partner2->cat2 partner3 R-C≡C-H (Alkyne) partner3->cat3 prod1 Biaryl Product cat1->prod1 Suzuki Coupling prod2 Aniline Derivative cat2->prod2 Buchwald-Hartwig Amination prod3 Alkynylbenzene cat3->prod3 Sonogashira Coupling

Caption: Role as a versatile substrate in cross-coupling reactions.

PART 3: Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. This compound possesses several hazards that require appropriate safety precautions.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Some suppliers also list H302 (Harmful if swallowed).[5][6]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[7] Avoid prolonged or repeated contact.[8]

    • Respiratory Protection: If working outside of a fume hood or with fine powders where dust may be generated, a NIOSH-approved respirator is recommended.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a strategically designed building block that offers a reliable handle for molecular elaboration through its reactive C-I bond. The presence of fluorine and methoxy substituents provides additional tools for fine-tuning the electronic and physical properties of target molecules. Its straightforward synthesis and versatile reactivity make it a valuable component in the toolbox of synthetic chemists, particularly those engaged in the design and discovery of novel pharmaceuticals and functional materials. Adherence to strict safety protocols is essential when handling this irritant compound.

References

Spectroscopic Data for 1,3-Difluoro-2-iodo-5-methoxybenzene: A Technical Impasse

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for experimental spectroscopic data for 1,3-Difluoro-2-iodo-5-methoxybenzene has revealed a significant gap in publicly available scientific literature and databases. Despite the compound being listed by several chemical suppliers, detailed experimental spectra including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are not readily accessible. This technical guide, therefore, addresses the current state of available information and outlines the methodologies that would be employed for a full spectroscopic characterization of this compound.

While the synthesis and application of various substituted fluoro-iodo-anisoles are documented in chemical literature, specific and detailed spectral characterization for the this compound isomer is notably absent. This situation presents a challenge for researchers and drug development professionals who rely on such data for structural verification, quality control, and further research.

This guide will proceed by outlining the theoretical expectations for the spectroscopic data of this compound, based on the known effects of its constituent functional groups. Furthermore, it will provide detailed, field-proven experimental protocols for acquiring the necessary NMR, MS, and IR data, should a sample of the compound be available.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is foundational to predicting its spectroscopic behavior. The interplay between the electron-withdrawing fluorine and iodine atoms, and the electron-donating methoxy group on the benzene ring, will create a unique electronic environment that governs its spectral signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. In the absence of experimental data, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct aromatic proton signals and one signal for the methoxy group.

  • Aromatic Protons (H-4 and H-6): These two protons are in different chemical environments and will likely appear as distinct multiplets. The proton at C-6 will be coupled to the adjacent fluorine at C-1, and the proton at C-4 will be coupled to the adjacent fluorine at C-3. Long-range couplings to other fluorine atoms may also be observed.

  • Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected for the methoxy group, likely in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The chemical shifts will be influenced by the attached substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon bonded to iodine will be significantly shielded (lower ppm value) due to the heavy atom effect.

  • Methoxy Carbon: A single signal for the methoxy carbon is expected around 55-60 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern of the fluorine atoms.

  • Fluorine Signals: Two distinct signals are expected for the two fluorine atoms at C-1 and C-3, as they are in different chemical environments. These signals will likely appear as multiplets due to coupling with the aromatic protons.

Table 1: Predicted NMR Spectroscopic Data for this compound
Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (H-4)6.5 - 7.0Doublet of doubletsJH-F, JH-H
¹H (H-6)6.5 - 7.0Doublet of doubletsJH-F, JH-H
¹H (-OCH₃)3.8 - 4.0Singlet-
¹³C (C-1)155 - 165Doublet¹JC-F ≈ 240-260
¹³C (C-2)85 - 95Singlet-
¹³C (C-3)155 - 165Doublet¹JC-F ≈ 240-260
¹³C (C-4)100 - 110Doublet²JC-F
¹³C (C-5)160 - 170Singlet-
¹³C (C-6)100 - 110Doublet²JC-F
¹³C (-OCH₃)55 - 60Singlet-
¹⁹F (F-1)-100 to -120Multiplet
¹⁹F (F-3)-100 to -120Multiplet

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₅F₂

An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-5-methoxybenzene (CAS Number: 1140622-69-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,3-Difluoro-2-iodo-5-methoxybenzene, registered under CAS number 1140622-69-0. This polysubstituted aromatic compound is a valuable and versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing fluorine atoms, a sterically demanding iodine atom, and an electron-donating methoxy group offers a nuanced platform for the construction of complex molecular architectures. This guide will delve into its physicochemical properties, primary applications with a focus on cross-coupling reactions, and detailed, field-proven experimental protocols. The content herein is designed to empower researchers and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

Compound Identification and Physicochemical Properties

Initially, it is critical to address a potential point of confusion in various chemical databases. While some initial sources have erroneously associated CAS number 1140622-69-0 with 2-Chloro-6-fluorobenzoic acid, authoritative chemical registries, including PubChem and major chemical suppliers, definitively identify it as This compound [1]. The latter is a distinct chemical entity with the molecular formula C₇H₅F₂IO.

The strategic placement of substituents on the benzene ring dictates the compound's reactivity. The iodine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions. The two fluorine atoms, positioned meta to each other, significantly influence the electronic properties of the ring, enhancing its electrophilicity and modulating the reactivity of the other positions. The methoxy group, a moderate electron-donating group, further nuances the electronic landscape of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1140622-69-0[1]
Molecular Formula C₇H₅F₂IO[1]
Molecular Weight 270.01 g/mol [1]
IUPAC Name This compound
Appearance Solid (predicted)
Boiling Point Estimated: 240 - 260 °C[2]
Melting Point Not available
Density Estimated: 1.4 - 1.6 g/cm³[2]
Solubility Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate)[2]
Purity (Typical) ≥95%[3]

Note: Some physical properties are estimated based on structurally similar compounds due to a lack of experimentally determined data in publicly available literature.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of highly substituted aromatic compounds. The presence of the iodo group makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[4].

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides highly reactive in the oxidative addition step of palladium-catalyzed cycles. This reactivity allows for coupling reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times.

Diagram 1: General Scheme of Palladium-Catalyzed Cross-Coupling Reactions

G ArylIodide 1,3-Difluoro-2-iodo- 5-methoxybenzene PdCatalyst Pd(0) Catalyst ArylIodide->PdCatalyst Oxidative Addition Organometallic Organometallic Reagent (e.g., R-B(OH)₂, R-SnBu₃, R-ZnX, R-C≡CH) Organometallic->PdCatalyst Transmetalation CoupledProduct Coupled Product PdCatalyst->CoupledProduct Reductive Elimination

Caption: Palladium-catalyzed cross-coupling workflow.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. Given the structure of this compound, this reaction can be employed to introduce a wide variety of aryl or vinyl substituents at the 2-position, leading to the synthesis of complex biaryl systems. These biaryl motifs are prevalent in many biologically active molecules.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding substituted alkynes. This reaction is invaluable for constructing rigid molecular scaffolds and for the synthesis of conjugated enynes and arylalkynes, which are important components of natural products and functional materials[5][6]. The use of this compound in a Sonogashira coupling would allow for the introduction of an alkynyl group, a versatile functional handle for further transformations.

Experimental Protocols

The following section provides detailed, generalized protocols for key synthetic transformations involving this compound. These protocols are based on established methodologies for similar substrates and should be considered as a starting point for optimization.

Synthesis of this compound

A plausible synthetic route to the title compound involves the iodination of a corresponding difluoroanisole precursor. The following is a generalized procedure based on common iodination methods for activated aromatic rings.

Diagram 2: Retrosynthetic Analysis and Forward Synthesis

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 1,3-Difluoro-2-iodo- 5-methoxybenzene Precursor 1,3-Difluoro- 5-methoxybenzene Target->Precursor C-I bond formation Start 1,3-Difluoro- 5-methoxybenzene Reagents Iodinating Agent (e.g., I₂, NIS) Activating Agent Start->Reagents Product 1,3-Difluoro-2-iodo- 5-methoxybenzene Reagents->Product

Caption: Synthetic approach to the target compound.

Protocol 1: Iodination of 1,3-Difluoro-5-methoxybenzene

  • Materials:

    • 1,3-Difluoro-5-methoxybenzene

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-Difluoro-5-methoxybenzene (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile.

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Diagram 3: Suzuki-Miyaura Coupling Workflow

G Start Combine Aryl Iodide, Arylboronic Acid, Base, and Pd Catalyst in a Schlenk flask Inert Evacuate and backfill with inert gas (3x) Start->Inert Solvent Add degassed solvent Inert->Solvent Heat Heat reaction mixture with stirring Solvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify

Caption: Step-by-step Suzuki-Miyaura coupling process.

Protocol 2: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane/Water (4:1 mixture, degassed)

    • Schlenk flask

    • Reflux condenser

    • Magnetic stirrer and heating plate

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atoms. The methoxy group will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is a key characterization technique for this molecule. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling, and further split by coupling to adjacent protons.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system[3]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 1140622-69-0) is a strategically substituted aromatic building block with significant potential in synthetic organic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable precursor for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. This guide provides a foundational understanding of its properties, applications, and handling, empowering researchers to confidently incorporate this versatile compound into their synthetic strategies.

References

An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-5-methoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,3-Difluoro-2-iodo-5-methoxybenzene. It is a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol for its preparation, explores its reactivity in key cross-coupling reactions, and discusses its potential applications in the development of novel therapeutics. Safety protocols for the handling and storage of this organoiodine compound are also outlined to ensure safe laboratory practices.

Introduction

This compound, a polysubstituted aromatic compound, has emerged as a significant intermediate in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, an iodine atom, and a methoxy group, offers a versatile platform for the introduction of diverse functionalities. The presence of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making fluorinated building blocks highly sought after in pharmaceutical research.[1][2] The iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This guide aims to provide researchers with a detailed understanding of the properties and utility of this compound, facilitating its effective application in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical is paramount for its effective use in research and development. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1140622-69-0[4][5]
Molecular Formula C₇H₅F₂IO[6]
Molecular Weight 270.01 g/mol [6]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 3,5-difluoroanisole. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the fluorine atoms direct the incoming electrophile to the ortho and para positions. The steric hindrance from the two fluorine atoms favors iodination at the less hindered C2 position.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product Reactant1 3,5-Difluoroanisole Reaction_Step Iodination Reactant1->Reaction_Step Reactant2 Iodinating Agent (e.g., I₂, HIO₃/H₂SO₄) Reactant2->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is a general guideline based on established methods for the iodination of activated aromatic compounds.[2] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 3,5-Difluoroanisole

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Acid

  • Acetic Anhydride

  • Sodium sulfite (Na₂SO₃) solution

  • Ice

  • Deionized water

  • Appropriate organic solvent for recrystallization (e.g., ethanol, hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluoroanisole in a mixture of acetic acid and acetic anhydride.

  • Add iodine and iodic acid to the solution and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for one hour, then allow it to warm to room temperature and stir for an additional hour.

  • Heat the reaction mixture to 45-50 °C and maintain this temperature for two hours.

  • Allow the reaction to cool to room temperature and stir overnight.

  • Pour the reaction mixture into a beaker containing an ice-water mixture and a solution of sodium sulfite to quench any unreacted iodine.

  • Collect the precipitated crude product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air-dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. While experimental spectra for this compound are not widely published, the following are predicted chemical shifts and fragmentation patterns based on the analysis of similar structures.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting due to coupling with each other and with the fluorine atoms.

  • Aromatic Protons (H-4, H-6): Expected in the range of δ 6.5-7.5 ppm. These protons will likely appear as a complex multiplet due to coupling with each other and with the fluorine atoms.

  • Methoxy Protons (-OCH₃): Expected as a singlet in the range of δ 3.8-4.0 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the attached substituents.[5]

  • C-I: Expected in the range of δ 80-100 ppm.

  • C-F: Expected in the range of δ 150-170 ppm, appearing as doublets due to C-F coupling.

  • C-OCH₃: The carbon attached to the methoxy group is expected around δ 160 ppm.

  • Aromatic CH: Expected in the range of δ 100-120 ppm.

  • -OCH₃: Expected around δ 55-60 ppm.

19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][7] The two fluorine atoms in this compound are chemically equivalent and are expected to give a single signal.

  • Ar-F: The chemical shift is predicted to be in the range of -100 to -130 ppm relative to CFCl₃. The signal may show coupling to the aromatic protons.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[8][9]

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 270.

  • Isotope Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (-CH₃), a methoxy radical (-OCH₃), an iodine atom (-I), or a combination of these.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery and materials science.[2][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce new aryl or alkyl substituents at the C2 position.[11]

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_product Product cluster_catalyst Catalyst System Reactant1 This compound Reaction_Step Suzuki-Miyaura Coupling Reactant1->Reaction_Step Reactant2 R-B(OH)₂ Reactant2->Reaction_Step Product 2-R-1,3-Difluoro-5-methoxybenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Step Base Base (e.g., K₂CO₃) Base->Reaction_Step Reaction_Step->Product

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary or secondary amines at the C2 position of the benzene ring, providing access to a wide range of aniline derivatives.[12]

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_product Product cluster_catalyst Catalyst System Reactant1 This compound Reaction_Step Buchwald-Hartwig Amination Reactant1->Reaction_Step Reactant2 R¹R²NH Reactant2->Reaction_Step Product 2-(R¹R²N)-1,3-Difluoro-5-methoxybenzene Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Step Ligand Ligand (e.g., XPhos) Ligand->Reaction_Step Base Base (e.g., NaOtBu) Base->Reaction_Step Reaction_Step->Product

Caption: Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery

The derivatives of this compound are of significant interest in medicinal chemistry. The introduction of fluorine atoms can improve the pharmacological profile of a drug molecule. For instance, the strategic placement of fluorine can block metabolic pathways, leading to increased drug half-life. Furthermore, the difluoromethoxy group is a recognized pharmacophore in medicinal chemistry.[2] The ability to readily introduce various substituents at the C2 position via cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. For example, the synthesis of indole derivatives, which are known to have a wide range of biological activities, can be facilitated using this building block.[13][14]

Safety and Handling

As with all organoiodine compounds, this compound should be handled with care in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times.

Storage: Store in a cool, dry, and dark place away from light and incompatible materials such as strong oxidizing agents.[16] Aryl iodides can be sensitive to light and may decompose over time, leading to the formation of elemental iodine, which can cause discoloration of the sample.[17] Storing under an inert atmosphere (e.g., argon or nitrogen) can help to prolong the shelf life of the compound.

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to local regulations.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to novel and complex molecular structures. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, an analysis of its spectroscopic characteristics, and a discussion of its reactivity and potential applications. By understanding the properties and handling requirements of this compound, researchers can effectively and safely utilize it to advance their scientific endeavors.

References

An In-Depth Technical Guide to the Safe Handling and Application of 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 1,3-Difluoro-2-iodo-5-methoxybenzene (CAS No. 1140622-69-0), a key intermediate in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure procedural integrity and laboratory safety.

Compound Profile and Strategic Importance

This compound is a poly-substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its functional groups. The iodo-substituent serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are foundational methods for constructing complex molecular architectures.[1][2][3][4][5][6][7][8] The fluorine and methoxy substituents modulate the electronic properties and lipophilicity of the benzene ring, which can enhance the metabolic stability and binding affinity of target molecules in drug discovery.[9]

The precise arrangement of these groups allows for regioselective transformations, making it a valuable building block for creating novel pharmaceuticals and advanced organic materials. Understanding the inherent reactivity of this compound is the first step in appreciating the necessity of the stringent handling protocols outlined in this guide.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is paramount before handling this compound. The primary hazards identified from supplier safety data sheets are irritation to the skin, eyes, and respiratory system.[10]

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07

Toxicological Profile:

While specific toxicological data for this compound is limited, the general class of halogenated aromatic compounds can exhibit persistence in the environment and may have long-term health effects.[11][12][13][14] The metabolism of fluorinated and iodinated anisole derivatives can be complex, and in some cases, may lead to the release of toxic metabolites.[15][16][17] Therefore, exposure should be minimized as a matter of good laboratory practice.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential. The primary directive is to minimize the potential for exposure through engineering controls, with PPE serving as the final barrier.

Primary Engineering Controls

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of vapors and containment of any accidental spills.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and accidental contact.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) must be worn. It is advisable to wear two pairs of gloves ("double-gloving") when handling the neat compound.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations or if there is a potential for exposure outside of a fume hood.

Risk_Control_Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling
  • Pre-use Inspection: Always inspect the container for any signs of damage or leaks before use.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid compound. Avoid creating dust.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the reaction is conducted in a well-ventilated fume hood.

  • Post-handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.

Storage
  • Container: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from food and other reactive chemicals.

Experimental Protocols: The Rationale in Practice

The utility of this compound as a synthetic building block is best illustrated through its application in cross-coupling reactions. The following is a generalized protocol for a Suzuki-Miyaura coupling, highlighting the causality behind the procedural choices.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene/Ethanol mixture)

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (e.g., argon or nitrogen). This is crucial because the palladium catalyst in its active Pd(0) state is sensitive to oxygen.

  • Reagent Addition: In the inerted flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base. The order of addition can be important; typically, the solids are added first.

  • Solvent Addition: Add the anhydrous solvent via syringe. The use of anhydrous solvent is necessary to prevent the quenching of reactive intermediates and to ensure the efficiency of the catalytic cycle.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl iodide to the palladium catalyst.[5]

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove the inorganic salts. This typically involves partitioning the mixture between an organic solvent and water.

  • Purification: Purify the crude product by column chromatography to isolate the desired biaryl compound.

Suzuki_Coupling_Workflow

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spill Response
  • Small Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and collect the material in a sealed container for proper disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Halogenated waste streams should be segregated from non-halogenated waste.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its potential hazards necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment.

References

The Strategic Application of 1,3-Difluoro-2-iodo-5-methoxybenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on the potential of 1,3-Difluoro-2-iodo-5-methoxybenzene as a versatile building block in medicinal chemistry. The unique arrangement of its functional groups—two fluorine atoms, a methoxy group, and a strategically placed iodine—offers a powerful toolkit for the synthesis of novel, high-value compounds. The difluoro-methoxy substitution pattern provides metabolic stability and modulates electronic properties, while the iodo group serves as a versatile handle for a variety of cross-coupling reactions. This document provides a comprehensive overview of the synthetic utility of this reagent, with a focus on its application in the construction of key structural motifs found in kinase inhibitors and central nervous system (CNS) active agents. Detailed protocols for cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are provided, alongside a discussion of the rationale behind its use in modern drug design.

The Ascendancy of Fluorinated Building Blocks in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on a molecule's biological properties.[2] The strategic placement of fluorine can lead to significant improvements in:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family. By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a drug can be substantially increased.[3]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, including hydrogen bond donation and dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its solubility, cell membrane permeability, and oral bioavailability. Judicious use of fluorine can optimize a drug's ability to reach its target, including penetration of the blood-brain barrier for CNS-active compounds.

The use of pre-functionalized, fluorinated building blocks, such as this compound, is a dominant strategy in drug discovery, allowing for the efficient and predictable incorporation of these desirable properties into complex molecules.[4]

The 1,3-Difluoro-5-methoxybenzene Scaffold: A Privileged Motif

The 1,3-difluoro-5-methoxybenzene core of the title compound offers a unique combination of electronic and steric properties. The two fluorine atoms, positioned meta to the methoxy group, act as powerful electron-withdrawing groups, influencing the acidity of nearby functionalities and the overall electron distribution of the aromatic ring. The methoxy group, a well-known bioisostere, can participate in hydrogen bonding and is a key feature in many successful drugs.

This substitution pattern is particularly valuable in the design of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The difluoro-methoxy motif can enhance binding affinity and provide metabolic stability at a key interaction point.

  • CNS-Penetrant Agents: The modulation of lipophilicity and the potential for specific interactions with CNS targets make this scaffold an attractive starting point for the development of drugs targeting neurological disorders.

Synthetic Versatility: The Role of the Iodo Group

The true synthetic power of this compound lies in its iodine substituent. As a heavy halogen, iodine is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of complex molecular architectures. The following sections detail the most pertinent applications of this building block in C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction provides a direct route to biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Suzuki_Miyaura reagent 1,3-Difluoro-2-iodo- 5-methoxybenzene product Substituted Biaryl Product reagent->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃)

Caption: Suzuki-Miyaura coupling of this compound.

This transformation is highly tolerant of a wide range of functional groups, making it ideal for the late-stage diversification of complex molecules.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes. These structures are valuable intermediates and are found in a number of biologically active compounds.

Sonogashira reagent 1,3-Difluoro-2-iodo- 5-methoxybenzene product Aryl Alkyne Product reagent->product Sonogashira Coupling alkyne R-C≡CH (Terminal Alkyne) alkyne->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) cu_catalyst Cu(I) Co-catalyst (e.g., CuI) base Base (e.g., Et₃N, DIPEA)

Caption: Sonogashira coupling of this compound.

The resulting aryl alkynes can be further functionalized or incorporated into larger scaffolds, expanding the accessible chemical space.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[5] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

Buchwald_Hartwig reagent 1,3-Difluoro-2-iodo- 5-methoxybenzene product Aryl Amine Product reagent->product Buchwald-Hartwig Amination amine R¹R²NH (Primary or Secondary Amine) amine->product catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) base Base (e.g., NaOtBu, K₃PO₄)

Caption: Buchwald-Hartwig amination of this compound.

This reaction is particularly relevant for the synthesis of diarylamines, a common feature in many kinase inhibitors.

Potential Therapeutic Applications

The structural motifs accessible from this compound are prevalent in a number of therapeutic areas.

Therapeutic AreaTarget ClassRationale for Use of the Scaffold
Oncology Kinase InhibitorsThe difluoro-methoxy phenyl group can serve as a hinge-binding motif, while the appended functionality from cross-coupling can target other regions of the ATP-binding site. The fluorine atoms enhance metabolic stability.
Neurology GPCRs, Ion ChannelsThe modulated lipophilicity and polarity of the scaffold can be tuned to optimize blood-brain barrier penetration for CNS targets.
Inflammatory Diseases Various EnzymesThe metabolic robustness imparted by the fluorine atoms can lead to improved pharmacokinetic profiles for orally administered anti-inflammatory agents.

Experimental Protocols

The following are generalized, step-by-step protocols for the key cross-coupling reactions discussed. These should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

General Protocol for Sonogashira Coupling
  • To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aryl alkyne.

General Protocol for Buchwald-Hartwig Amination
  • To a reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).

  • Seal the vessel, evacuate, and backfill with an inert gas.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired aryl amine.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of fluorine atoms for metabolic stability and modulated electronics, a methoxy group for potential hydrogen bonding and as a bioisostere, and a reactive iodine handle for cross-coupling reactions makes it an ideal starting point for the synthesis of a diverse range of complex molecules. By leveraging established palladium-catalyzed methodologies, drug discovery programs can efficiently access novel chemical space and develop candidates with improved pharmacokinetic and pharmacodynamic properties. The strategic application of this and similar fluorinated building blocks will continue to be a key driver of innovation in the pharmaceutical industry.

References

Methodological & Application

Protocol for the Suzuki-Miyaura Cross-Coupling of 1,3-Difluoro-2-iodo-5-methoxybenzene: A Guideline for the Synthesis of Complex Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 1,3-Difluoro-2-iodo-5-methoxybenzene. This substrate is a valuable building block for synthesizing complex, functionalized biaryl compounds prevalent in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide a troubleshooting guide to address common challenges. The protocol emphasizes rational choices for catalysts, ligands, and bases to overcome the steric and electronic challenges posed by the substituted aryl iodide, ensuring high efficiency and reproducibility.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide, offering broad functional group tolerance and mild reaction conditions.[2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1]

The synthesis of biaryl structures containing fluorine and methoxy groups is of particular interest. Fluorine substitution can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while methoxy groups can modulate electronic properties and provide a handle for further functionalization. This compound is a powerful synthon for introducing this desirable motif. The high reactivity of the carbon-iodine bond facilitates oxidative addition, the initial step in the catalytic cycle, while the ortho-difluoro and meta-methoxy substituents present unique electronic and steric challenges that demand a carefully optimized protocol.[2][3]

The Catalytic Cycle: A Mechanistic Rationale for Protocol Design

A thorough understanding of the Suzuki-Miyaura reaction mechanism is critical for troubleshooting and optimization. The process is a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[4][5]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a square-planar Pd(II) complex.[5][6] For aryl iodides, this step is generally faster than for the corresponding bromides or chlorides.[2] The electron-rich nature of the methoxy group and the electron-withdrawing fluorine atoms on the aryl halide influence the rate of this step.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which then reacts with the Pd(II) complex.[7][8][9] An alternative pathway involves the base reacting with the Pd(II) halide complex to form a palladium hydroxide or alkoxide, which then undergoes transmetalation with the neutral boronic acid.[7][9]

  • Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5] Bulky ligands on the palladium catalyst often promote this step.[4]

Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_complex trans-Ar-Pd(II)L₂-X pd0->pdII_complex + Ar-X aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition pdII_diaryl trans-Ar-Pd(II)L₂-R pdII_complex->pdII_diaryl + [R-B(OH)₃]⁻ boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., K₃PO₄) transmetalation Transmetalation pdII_diaryl_cis cis-Ar-Pd(II)L₂-R pdII_diaryl->pdII_diaryl_cis isomerization Isomerization pdII_diaryl_cis->pd0 product Ar-R (Biaryl Product) pdII_diaryl_cis->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Guide: Protocol for Coupling with this compound

This protocol is designed for the coupling of this compound with a generic arylboronic acid. Due to the steric hindrance from the ortho-fluorine substituents, a catalyst system employing a bulky, electron-rich phosphine ligand is recommended to facilitate both oxidative addition and reductive elimination.[10][11][12]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥95% Purity[13]Apollo ScientificAryl halide coupling partner
Arylboronic Acid≥98% PurityVariousOrganoboron coupling partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeVariousPalladium precatalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeVariousBulky phosphine ligand
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%VariousBase
1,4-DioxaneAnhydrous, ≥99.8%VariousOrganic solvent
Deionized WaterHigh PurityN/ACo-solvent
Ethyl AcetateACS GradeVariousExtraction solvent
Brine (Saturated NaCl solution)N/AN/AAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousDrying agent
Celite® or Silica GelN/AVariousFiltration aid and chromatography stationary phase
Argon or Nitrogen GasHigh PurityN/AInert atmosphere
Step-by-Step Protocol

Note: This reaction is sensitive to oxygen, especially in the Pd(0) state. Proper degassing and maintenance of an inert atmosphere are critical for success.[4]

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Preparation: In a separate small vial, weigh out Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%).

  • Assembly: Quickly add the catalyst/ligand mixture to the Schlenk flask containing the other reagents.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three to five times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL). The solvent mixture should be sparged with an inert gas for 15-20 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. Look for the consumption of the starting aryl iodide.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Washing: Combine the organic extracts and wash them with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure biaryl product.

Data Summary and Expected Outcomes

The optimal conditions can vary depending on the specific boronic acid used. The following table provides a starting point for optimization.

ParameterRecommended ValueRationale
Aryl Halide Equiv.1.0Limiting reagent
Boronic Acid Equiv.1.2 - 1.5A slight excess is used to drive the reaction to completion and account for potential protodeboronation.[4]
Base Equiv.2.0 - 3.0Sufficient base is required to activate the boronic acid and neutralize any acidic byproducts.[9]
Pd(OAc)₂ (mol%)1 - 5Lower loadings are preferred, but higher loadings may be needed for challenging substrates.[10]
SPhos (mol%)2.2 - 11A ligand-to-palladium ratio of ~2:1 is typical.
SolventDioxane/Water (5:1)A polar aprotic solvent with water to dissolve the inorganic base.[4]
Temperature (°C)80 - 110Sufficient thermal energy to overcome activation barriers without promoting significant side reactions.[14]
Time (h)4 - 24Reaction time is substrate-dependent and should be determined by monitoring.
Expected Yield 70 - 95% Yields are highly dependent on the coupling partner and optimization of conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure.[4]2. Insufficient temperature.3. Poor quality of reagents (e.g., wet solvent, old boronic acid).1. Ensure thorough degassing of solvents and reaction vessel. Use fresh catalyst.2. Increase reaction temperature in 10 °C increments.3. Use fresh, anhydrous solvents and high-purity reagents.
Protodeboronation of Boronic Acid 1. The boronic acid is unstable under the reaction conditions (common for heteroaryl or electron-poor boronic acids).[4]2. Reaction is too slow.1. Use a milder base like KF or K₂CO₃.[8]2. Switch to a more active catalyst system (e.g., a Buchwald G3 or G4 precatalyst) to accelerate the desired coupling.[15] Add the boronic acid portion-wise.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) leading to a side-cycle.[4]2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve degassing procedures rigorously.2. Ensure reaction conditions favor the formation of the active Pd(0) species.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition and agglomeration.1. Ensure proper ligand-to-metal ratio; excess ligand can stabilize the catalyst.2. The chosen ligand may not be suitable; screen other bulky phosphine or NHC ligands.[11]
Difficulty in Purification Product co-elutes with byproducts like boronic acid homocoupling product or residual ligand.1. Optimize chromatography conditions (try different solvent systems).2. Consider recrystallization as an alternative purification method.

References

Heck reaction procedure for 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Substituted Cinnamates via the Heck Reaction with 1,3-Difluoro-2-iodo-5-methoxybenzene

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This carbon-carbon bond-forming reaction is celebrated for its versatility and functional group tolerance, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This application note provides a detailed protocol for the Heck reaction involving this compound, a sterically hindered and electron-rich aryl iodide. The presence of ortho-fluorine atoms and a para-methoxy group presents unique challenges and considerations for reaction optimization. We will detail a robust procedure for the coupling of this substrate with methyl acrylate, a common activated alkene, to yield (E)-methyl 3-(2,6-difluoro-4-methoxyphenyl)acrylate.

The guidance herein is tailored for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also a rationale for the selection of reagents and conditions, a troubleshooting guide, and a mechanistic overview to ensure reproducible and high-yielding results.

Mechanistic Overview: The Heck Catalytic Cycle

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6][7] The cycle comprises four key steps: oxidative addition, migratory insertion, syn-β-hydride elimination, and reductive elimination (regeneration of the catalyst).

  • Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl halide. This is often the rate-determining step and results in a square planar Pd(II) complex.[7] The reactivity of the halide follows the trend I > Br > Cl.[8]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-insertion of the alkene into the palladium-carbon bond.[6][9] For electron-deficient alkenes like acrylates, the insertion is highly regioselective.[10]

  • β-Hydride Elimination: After rotation around the newly formed single bond, a hydrogen atom beta to the palladium center is eliminated, also in a syn-fashion, to form the final substituted alkene product and a palladium-hydride complex.[5]

  • Catalyst Regeneration: A base, typically an amine or carbonate, neutralizes the generated hydrohalic acid (HI) and facilitates the reductive elimination of the palladium-hydride species to regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[8][11]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->c1 PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Insertion Migratory Insertion PdII_Aryl->c2 PdII_Alkyl L₂Pd(II)(Alkyl)(I) Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->c3 PdII_Hydride L₂Pd(II)(H)(I) BetaElim->PdII_Hydride Product Substituted Alkene Product BetaElim->Product Regen Regeneration PdII_Hydride->c4 Regen->Pd0 BaseH [Base-H]⁺I⁻ Regen->BaseH c1->PdII_Aryl c2->PdII_Alkyl c3->PdII_Hydride c4->Pd0 ArylIodide 1,3-Difluoro-2-iodo- 5-methoxybenzene ArylIodide->OxAdd Alkene Methyl Acrylate Alkene->Insertion Base Base (e.g., Et₃N) Base->Regen

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Design Considerations

The successful coupling of this compound requires careful consideration of several factors due to its specific electronic and steric properties.

  • Choice of Catalyst: Palladium(II) acetate (Pd(OAc)₂) is an excellent, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[11]

  • Ligand Selection: The steric hindrance at the ortho positions of the aryl iodide necessitates the use of a phosphine ligand. Triphenylphosphine (PPh₃) is a standard choice that stabilizes the palladium catalyst.[1] For challenging or slow reactions, bulkier and more electron-rich ligands, such as Tri(o-tolyl)phosphine (P(o-tol)₃), can accelerate the rate-limiting oxidative addition step.[12][13]

  • Base: An organic amine base like triethylamine (Et₃N) is commonly used.[6] It effectively scavenges the hydriodic acid (HI) generated during the reaction without competing as a nucleophile. Inorganic bases such as K₂CO₃ are also viable alternatives.[5]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are preferred as they can dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.[7][14]

  • Temperature: Elevated temperatures, typically between 80-120 °C, are required to achieve a reasonable reaction rate.[15] Reaction progress should be monitored to avoid potential decomposition at higher temperatures.

Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Role
This compound1140622-69-0284.01Aryl Halide Substrate
Methyl Acrylate96-33-386.09Alkene Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst Precursor
Triphenylphosphine (PPh₃)603-35-0262.29Ligand
Triethylamine (Et₃N)121-44-8101.19Base
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Hexanes110-54-386.18Eluent for Chromatography
Saturated aq. NH₄Cl12125-02-953.49Quenching/Washing Agent
BrineN/AN/AWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent

Detailed Experimental Protocol

This protocol details the coupling of this compound (1.0 mmol scale) with methyl acrylate.

1. Reaction Setup:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (284 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (21.0 mg, 0.08 mmol, 8 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

2. Addition of Reagents:

  • Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Stir the mixture for 5 minutes to allow for catalyst pre-formation. The solution may turn from pale yellow to a darker orange or brown.

  • Add triethylamine (Et₃N, 0.28 mL, 2.0 mmol, 2.0 equiv.) via syringe.

  • Finally, add methyl acrylate (0.135 mL, 1.5 mmol, 1.5 equiv.) via syringe.

3. Reaction Execution:

  • Lower the flask into a preheated oil bath set to 100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical reaction time is 12-24 hours. To sample for TLC, withdraw a small aliquot via syringe and quench it in a vial containing ethyl acetate and water.

4. Work-up and Isolation:

  • Once the starting aryl iodide is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The resulting crude oil is purified by flash column chromatography on silica gel.

  • Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes).

  • Combine the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain) and concentrate under reduced pressure to yield the pure product, (E)-methyl 3-(2,6-difluoro-4-methoxyphenyl)acrylate, typically as a white solid or pale oil.

Process Workflow

Workflow start Start: Assemble Dry Glassware setup 1. Add Solid Reagents: Aryl Iodide, Pd(OAc)₂, PPh₃ start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert add_solvents 3. Add Solvents & Liquid Reagents: DMF, Et₃N, Methyl Acrylate inert->add_solvents react 4. Heat to 100 °C Monitor by TLC/GC-MS add_solvents->react cooldown 5. Cool to Room Temperature react->cooldown workup 6. Aqueous Work-up: EtOAc Extraction, Washes cooldown->workup dry 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) workup->dry purify 8. Flash Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Heck reaction protocol.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst2. Insufficient temperature3. Poor quality reagents/solvent1. Ensure inert atmosphere is maintained; use fresh Pd(OAc)₂.2. Increase temperature in 10°C increments (up to 120°C).3. Use anhydrous solvent and freshly distilled liquid reagents.
Slow Reaction Rate 1. Steric hindrance2. Insufficient catalyst loading1. Switch to a bulkier, electron-rich ligand like P(o-tol)₃ or P(t-Bu)₃.2. Increase catalyst loading to 3-5 mol%.
Formation of Byproducts 1. Reaction temperature too high2. Isomerization of product1. Lower the reaction temperature and monitor for longer.2. Ensure the base is not excessively strong; Et₃N is generally safe.
Palladium Black Precipitates Catalyst decompositionIncrease ligand-to-palladium ratio (e.g., 4:1 or higher) to better stabilize the Pd(0) species. Ensure strict inert atmosphere.

Conclusion

This application note provides a comprehensive and reliable protocol for the Mizoroki-Heck cross-coupling of this compound with methyl acrylate. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, high yields of the desired substituted cinnamate can be achieved. The provided mechanistic insights and troubleshooting guide serve as valuable resources for chemists to adapt and optimize this powerful transformation for the synthesis of complex molecular architectures.

References

Application Note: Buchwald-Hartwig Amination of 1,3-Difluoro-2-iodo-5-methoxybenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This application note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 1,3-difluoro-2-iodo-5-methoxybenzene, a sterically hindered and electron-rich aryl iodide, with various primary amines. We delve into the mechanistic nuances, rationale behind component selection, and provide detailed, validated protocols suitable for implementation in research and pharmaceutical development settings. The guidance herein is designed to empower scientists to navigate the challenges associated with this specific transformation, ensuring high efficiency and reproducibility.

Introduction and Strategic Considerations

The synthesis of substituted anilines is a frequent objective in medicinal chemistry and materials science. While numerous methods exist for C-N bond formation, the Buchwald-Hartwig amination offers unparalleled scope and functional group tolerance, replacing harsher, classical methods.[1] The target aryl halide, this compound, presents a unique set of challenges:

  • Steric Hindrance: The presence of two ortho-substituents (Iodo and Fluoro) significantly encumbers the reaction center. This steric bulk can impede crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2]

  • Electronic Properties: The fluorine and methoxy substituents render the aromatic ring electron-rich, which can slow the initial oxidative addition of the Pd(0) catalyst.

  • Aryl Iodide Reactivity: While aryl iodides are typically highly reactive, they can also participate in off-cycle pathways, such as the formation of inactive palladium-iodide bridged dimers, which can inhibit catalysis.[3][4]

Addressing these challenges requires a carefully optimized catalytic system. The selection of the phosphine ligand, in particular, is paramount to achieving high yields.

The Catalytic Cycle: A Mechanistic Blueprint

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rational troubleshooting and optimization. The generally accepted pathway involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (L)Pd(Ar)(I) pd0->oa_complex Oxidative Addition amido_complex Arylpalladium Amido Complex (L)Pd(Ar)(NHR') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR' Product amido_complex->product reagents Ar-I (Aryl Iodide) reagents->pd0 amine R'-NH₂ + Base amine->oa_complex

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Mechanistic Insights for the Target Substrate: For sterically demanding substrates like this compound, the formation of a monoligated L-Pd(0) species is often crucial for efficient oxidative addition.[2] Bulky, electron-rich phosphine ligands are essential as they facilitate the formation of this active species and accelerate the rate-limiting reductive elimination step.[1][2]

Optimizing Reaction Parameters: A Rationale-Driven Approach

The success of this coupling reaction is highly dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Source and Ligand: The Heart of the Catalyst

The combination of a palladium precursor and a phosphine ligand generates the active Pd(0) catalyst in situ.

  • Palladium Source: Standard precursors such as Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[4][7] For enhanced convenience, air-stability, and reproducibility, pre-formed palladium precatalysts (e.g., XPhos Pd G3) are highly recommended.

  • Ligand Selection: This is the most critical parameter. For coupling hindered aryl halides, first-generation ligands like P(o-tolyl)₃ or bidentate ligands such as BINAP are often ineffective.[1][8] The reaction requires advanced, sterically bulky, and electron-rich dialkylbiaryl phosphine ligands.

Ligand FamilyRecommended LigandsKey Advantages for This Transformation
Buchwald Biarylphosphines XPhos, RuPhos, BrettPhosExcellent for sterically hindered and electron-rich aryl halides. Promotes fast reductive elimination.[2][9] BrettPhos is particularly effective for coupling primary amines and can help suppress diarylation.[3]
Josiphos Ferrocenylphosphines CyPF-tBuEffective for coupling heteroaryl halides and primary amines, indicating robustness for challenging substrates.[9]

Expert Recommendation: For the amination of this compound, XPhos or RuPhos are excellent starting points due to their proven efficacy with sterically demanding substrates.[9] A ligand screening study is always advisable for novel substrate combinations.

Base and Solvent: The Supporting Environment

The base and solvent create the necessary environment for the catalytic cycle to operate efficiently.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the primary amine upon coordination to the palladium center.[5]

    • Sodium tert-butoxide (NaOtBu): The most common and highly effective choice for a wide range of aminations.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that can be advantageous when substrates contain base-sensitive functional groups like esters.[3]

    • Inorganic Bases (Cs₂CO₃, K₃PO₄): Generally weaker and may require higher temperatures or longer reaction times, but offer excellent compatibility with sensitive functional groups.[10]

  • Solvent Choice: Anhydrous, aprotic solvents are mandatory to prevent catalyst deactivation.

    • Toluene, Dioxane, THF: All are standard choices.[10] For reactions involving aryl iodides, 1,4-dioxane has been shown to be particularly beneficial, potentially by preventing the formation of inactive palladium iodide dimers.[8][9]

Detailed Experimental Protocols

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction must be run under an inert atmosphere of nitrogen or argon.

Materials and Reagents
ReagentGrade/PuritySupplier
This compound≥97%Commercially Available
Primary Amine (e.g., n-Butylamine)≥99%Commercially Available
Pd₂(dba)₃ or XPhos Pd G3 PrecatalystCatalyst GradeCommercially Available
XPhos or RuPhos Ligand≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
Anhydrous 1,4-Dioxane≥99.8%, Sure/Seal™Commercially Available
General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for a 1.0 mmol scale reaction. All glassware should be oven- or flame-dried prior to use.

Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification s1 1. Add solids to flask: - Aryl Iodide (1.0 mmol) - NaOtBu (1.4 mmol) - Ligand (0.02-0.04 mmol) s2 2. Add Pd Source (e.g., Pd₂(dba)₃, 0.01 mmol) s1->s2 s3 3. Seal flask, then purge and backfill with N₂ (3x) s2->s3 s4 4. Add anhydrous dioxane (5 mL) and primary amine (1.2 mmol) via syringe s3->s4 r1 5. Heat reaction mixture to 100 °C with stirring s4->r1 r2 6. Monitor progress by TLC or GC-MS until starting material is consumed r1->r2 w1 7. Cool to RT, dilute with EtOAc r2->w1 w2 8. Filter through Celite®, rinse pad with EtOAc w1->w2 w3 9. Concentrate filtrate in vacuo w2->w3 w4 10. Purify by flash column chromatography w3->w4

Figure 2: Step-by-step experimental workflow diagram.

Example Reaction Parameters (1.0 mmol Scale)

The following table provides specific quantities for the coupling of this compound with n-butylamine.

ComponentM.W.AmountMoles (mmol)Equivalents
This compound284.01284 mg1.01.0
n-Butylamine73.14106 µL1.21.2
Pd₂(dba)₃915.729.2 mg0.010.02 (Pd)
XPhos476.6219.1 mg0.040.04
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous 1,4-Dioxane-5.0 mL--
Reaction Conditions Temperature: 100 °CTime: 12-24 hAtmosphere: N₂

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently anhydrous solvent/reagents.3. Inappropriate ligand choice.1. Use a fresh palladium source/precatalyst. Ensure proper inert atmosphere technique.2. Use a freshly opened bottle of anhydrous solvent. Dry solid reagents in a vacuum oven.3. Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos).
Formation of Hydrodehalogenated Byproduct 1. Competitive β-hydride elimination.2. Presence of water.1. This side reaction can compete with reductive elimination.[1] A different ligand/base combination may be required.2. Ensure all reagents and solvents are rigorously dried.
Diarylation of Primary Amine Amine is too reactive; reaction conditions too harsh.1. Reduce the reaction temperature.2. Use a ligand known to favor monoarylation, such as BrettPhos.[3]3. Use a slight excess of the aryl halide relative to the amine.

Conclusion

The Buchwald-Hartwig amination of the sterically congested and electron-rich substrate this compound with primary amines is a challenging yet highly achievable transformation. Success hinges on the rational selection of a catalytic system tailored to overcome the inherent steric and electronic hurdles. The use of modern, bulky, electron-rich biarylphosphine ligands, such as XPhos or RuPhos, in combination with a strong base and an appropriate anhydrous solvent, is critical. The protocols and insights provided in this guide offer a robust starting point for researchers to efficiently synthesize valuable substituted aniline products for a variety of applications.

References

Synthesis of substituted biphenyls from 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Substituted Biphenyls from 1,3-Difluoro-2-iodo-5-methoxybenzene

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of Substituted Biphenyls and the Utility of Fluorinated Building Blocks

Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics. The precise control over their substitution pattern is paramount for modulating their physicochemical and biological properties. This guide focuses on the strategic use of this compound as a versatile starting material for accessing a range of structurally diverse biphenyl derivatives. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, making fluorinated building blocks particularly valuable. The methoxy group provides an additional point for modification or can influence the electronic properties of the target molecule. The carbon-iodine bond serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This document provides a detailed exploration of the synthesis of substituted biphenyls from this compound, offering both theoretical insights and practical, step-by-step protocols. We will delve into the rationale behind the selection of reagents and reaction conditions, ensuring a robust and reproducible methodology for researchers in drug development and organic synthesis.

Core Concept: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition R-Pd(II)-X-L2 Pd0->OxAdd R-X Transmetal Transmetalation R-Pd(II)-R'-L2 OxAdd->Transmetal R'-B(OR)2, Base RedElim Reductive Elimination R-R' Transmetal->RedElim Isomerization RedElim->Pd0 Product R-R' (Substituted Biphenyl) RX R-X (1,3-Difluoro-2-iodo- 5-methoxybenzene) R_BOH2 R'-B(OR)2 (Arylboronic Acid/Ester) Base Base (e.g., K2CO3, Cs2CO3)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the biphenyl product and regenerate the catalyst.

Reactivity of this compound

The specific substitution pattern of this starting material offers distinct advantages. The carbon-iodine bond is the most reactive among halogens for oxidative addition to the palladium catalyst, allowing for milder reaction conditions compared to bromides or chlorides. The two fluorine atoms are strongly electron-withdrawing, which can increase the rate of oxidative addition. The methoxy group, being electron-donating, modulates the electronic properties of the aromatic ring.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of a wide range of substituted biphenyls from this compound.

Materials:

  • This compound

  • Substituted arylboronic acid (1.1 to 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon source for inert atmosphere

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the anhydrous solvent. The choice of solvent can be critical and may require optimization; a common starting point is a mixture of toluene and water or 1,4-dioxane and water.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_purification Workup & Purification A Weigh Reagents: - Aryl Iodide - Boronic Acid - Base B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Catalyst & Solvent C->D E Heat & Stir (80-110 °C) D->E Start Reaction F Monitor by TLC/LC-MS E->F G Cool to RT & Quench F->G Reaction Complete H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling. This flowchart outlines the key stages from reaction setup under an inert atmosphere to the final purification and characterization of the substituted biphenyl product.

Data Presentation: Catalyst and Base Screening

The choice of catalyst and base can significantly impact the yield of the desired biphenyl product. Below is a representative table summarizing the results of a catalyst and base screen for the coupling of this compound with 4-methylphenylboronic acid.

EntryPalladium Catalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285
2Pd(PPh₃)₄ (3)Cs₂CO₃ (2)1,4-Dioxane100892
3PdCl₂(dppf) (2)K₃PO₄ (3)1,4-Dioxane901095
4Pd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene110698

Yields are isolated yields after column chromatography.

Analysis of Results:

  • The use of a strong inorganic base like K₃PO₄ or Cs₂CO₃ often leads to higher yields compared to K₂CO₃.

  • Buchwald ligands, such as SPhos, in combination with Pd(OAc)₂, can significantly improve reaction times and yields, especially for sterically hindered substrates.

  • The choice of solvent is also crucial, with aprotic polar solvents like 1,4-dioxane often being effective.

Trustworthiness: Self-Validating Systems and Characterization

To ensure the identity and purity of the synthesized biphenyl, a thorough characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of protons on both aromatic rings and their respective coupling patterns. ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atoms. ¹³C NMR provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Chromatography: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

A successful synthesis will show clean NMR spectra with the expected chemical shifts and integrations, a mass spectrum with the correct molecular ion peak, and a single major peak in the chromatogram.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of substituted biphenyls via the Suzuki-Miyaura coupling. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and data presented in this application note provide a solid foundation for the development of novel biphenyl-containing molecules for a wide range of applications in medicinal chemistry and materials science.

The Strategic deployment of 1,3-Difluoro-2-iodo-5-methoxybenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Specifically, the strategic placement of fluorine on aromatic rings can modulate the electronic properties of the molecule, influencing its interactions with biological targets.[1][3] 1,3-Difluoro-2-iodo-5-methoxybenzene has emerged as a valuable building block in this context, offering a versatile scaffold for the synthesis of complex pharmaceutical intermediates. Its trifunctional nature, possessing two fluorine atoms, an iodine atom, and a methoxy group, provides multiple points for synthetic diversification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of pharmaceutical intermediates. We will delve into its reactivity, provide detailed protocols for key transformations, and showcase its application in the construction of medicinally relevant scaffolds.

Chemical Profile and Reactivity

Molecular Structure and Properties:

PropertyValue
CAS Number 1140622-69-0[4]
Molecular Formula C7H5F2IO[5][6]
Molecular Weight 270.01 g/mol [5]
Appearance Solid
Purity ≥95%[4]

The strategic arrangement of substituents on the benzene ring dictates the reactivity of this compound. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, while the fluorine and methoxy groups influence the regioselectivity and reactivity of these transformations. The electron-withdrawing nature of the fluorine atoms can activate the C-I bond towards oxidative addition in palladium-catalyzed reactions.

Core Synthetic Applications and Protocols

The primary utility of this compound lies in its ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are foundational in the assembly of the core structures of many pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis.[7] this compound is an excellent substrate for several of these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7][8] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[9]

Protocol: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)2 and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of often challenging aryl halides.[10]

  • Base: Potassium phosphate is a commonly used base in Suzuki couplings, as it is effective and generally does not interfere with sensitive functional groups.[9]

  • Solvent System: The use of a dioxane/water mixture allows for the dissolution of both the organic and inorganic reagents.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic acid Catalyst Pd(OAc)2 + SPhos Reactants->Catalyst Base K3PO4 Catalyst->Base Solvent Dioxane/Water Base->Solvent Heating Heat to 100°C Solvent->Heating Stirring Stir for 12-24h Heating->Stirring Extraction Ethyl Acetate Extraction Stirring->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product Biaryl Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are important precursors for many pharmaceuticals.[11][12]

Protocol: Synthesis of an Aryl-Alkyne Intermediate

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add THF (5 mL) and TEA (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11][12]

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. The use of an amine base is standard for this reaction.[13]

  • Avoiding Homocoupling: Running the reaction under an inert atmosphere is important to minimize the undesired homocoupling of the terminal alkyne (Glaser coupling).[14]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] This reaction is of great importance in medicinal chemistry as the aniline moiety is a common feature in many drug molecules.[17]

Protocol: Synthesis of a Diaryl Amine Intermediate

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd2(dba)3 (0.01 mmol), XPhos (0.02 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Causality behind Experimental Choices:

  • Ligand: A bulky, electron-rich phosphine ligand like XPhos is essential for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields.[17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[17]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air, so the reaction must be performed under an inert atmosphere.[18]

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagent Arylboronic Acid Start->Suzuki_Reagent Sonogashira_Reagent Terminal Alkyne Start->Sonogashira_Reagent Buchwald_Reagent Amine Start->Buchwald_Reagent Suzuki_Product Biaryl Intermediate Suzuki_Reagent->Suzuki_Product Pd(0), Base Sonogashira_Product Aryl-Alkyne Intermediate Sonogashira_Reagent->Sonogashira_Product Pd(0), Cu(I), Base Buchwald_Product Diaryl Amine Intermediate Buchwald_Reagent->Buchwald_Product Pd(0), Ligand, Base

Caption: Key Cross-Coupling Reactions.

Iodine-Magnesium Exchange

The iodine atom of this compound can undergo an iodine-magnesium exchange reaction to form a Grignard reagent. This organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. This method provides a powerful alternative to cross-coupling reactions for C-C bond formation.[19]

Protocol: Formation of a Grignard Reagent and Subsequent Electrophilic Quench

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl, 1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., aldehyde, ketone, ester)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -20°C.

  • Slowly add a solution of i-PrMgCl (1.1 mmol) in THF dropwise over 10 minutes.

  • Stir the mixture at -20°C for 1 hour to ensure complete formation of the Grignard reagent.

  • Add the electrophile (1.2 mmol) dropwise at -20°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality behind Experimental Choices:

  • Grignard Reagent: Isopropylmagnesium chloride is a common choice for iodine-magnesium exchange as it is commercially available and highly effective.

  • Low Temperature: The reaction is performed at low temperature to prevent side reactions and decomposition of the Grignard reagent.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture, so all glassware and solvents must be rigorously dried.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its trifunctional nature allows for a wide range of synthetic manipulations, including palladium-catalyzed cross-coupling reactions and iodine-magnesium exchange. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs. The strategic incorporation of the difluoro-methoxy-phenyl moiety can lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

Experimental setup for cross-coupling with 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Palladium-Catalyzed Cross-Coupling Reactions with 1,3-Difluoro-2-iodo-5-methoxybenzene

Introduction: The Utility of a Versatile Fluorinated Building Block

This compound is a valuable aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho to a reactive iodine, and an electron-donating methoxy group—offers a handle for precise molecular elaboration. The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized the synthesis of complex organic molecules.[1] The electronic properties of the ring system make this substrate particularly amenable to the initial oxidative addition step, which is often rate-limiting in palladium catalysis.[2][3]

This guide provides detailed protocols and mechanistic insights for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this compound as the electrophilic partner. The protocols are designed to be robust starting points for researchers engaged in drug discovery and materials development.

Core Principles: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This is the first and often the rate-determining step, forming a Pd(II) intermediate.[7][8] The reactivity order for aryl halides is generally I > Br > Cl.[2]

  • Transmetalation (for Suzuki & Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.[7][8]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for forming biaryl or aryl-vinyl C-C bonds, coupling an organohalide with an organoboron compound.[7] Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and the low toxicity of boron-containing byproducts.

Causality of Component Selection
  • Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species by a phosphine ligand or other reagents in the mixture.[9]

  • Ligand (SPhos): SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich monophosphine ligand. Its steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitates the final reductive elimination step.[5] The electron-donating character increases the electron density on the palladium, further promoting the oxidative addition into the C-I bond.[10]

  • Base (K₃PO₄): A base is essential for the activation of the organoboron species.[11] It reacts with the boronic acid to form a more nucleophilic boronate complex ("ate" complex), which readily undergoes transmetalation with the Pd(II) center. Potassium phosphate is a moderately strong base that is effective without causing hydrolysis of sensitive functional groups.

  • Solvent (Dioxane/H₂O): The mixed aqueous-organic solvent system is crucial for dissolving both the organic reagents (aryl iodide, ligand) and the inorganic base and boronate species.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-R' (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' (Product) trans_complex->product ari Ar-I boronic R'-B(OH)₂ base Base (K₃PO₄)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with Phenylboronic Acid.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (284 mg, 1.0 mmol, 1.0 equiv).

    • Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).

    • Add potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv).

    • Add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%).

    • Add SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solution should be thoroughly degassed by bubbling the inert gas through it for 10-15 minutes.

  • Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10012
4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10014
3-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Toluene/H₂O11016
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃ (3)DME/H₂O808

Application Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes and conjugated enynes.[12][13] The reaction typically employs a dual-catalyst system of palladium and copper(I).[14]

Causality of Component Selection
  • Palladium Precatalyst (Pd(PPh₃)₂Cl₂): This Pd(II) complex is a common and effective precatalyst. It is readily reduced in situ to the active Pd(0) species.

  • Copper Co-catalyst (CuI): Copper(I) iodide is critical in the traditional Sonogashira cycle. It reacts with the terminal alkyne (in the presence of the base) to form a copper(I) acetylide intermediate.[14] This species is more reactive towards transmetalation with the palladium center than the alkyne itself, accelerating the catalytic cycle.[13]

  • Ligand (PPh₃): Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst throughout the cycle.

  • Base/Solvent (Et₃N): Triethylamine serves a dual purpose. It acts as the base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[12] It also frequently serves as the reaction solvent. The reaction must be rigorously deoxygenated, as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[12][13]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L-Pd(0) oa_complex Ar-Pd(II)-I pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-C≡CR' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-C≡CR' trans_complex->product ari Ar-I alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Deprotonation + Cu(I) cu_acetylide->oa_complex base Base (Et₃N)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of this compound with Phenylacetylene.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (284 mg, 1.0 mmol, 1.0 equiv).

    • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol, 2 mol%).

    • Add copper(I) iodide (CuI, 4 mg, 0.02 mmol, 2 mol%).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed triethylamine (Et₃N, 5 mL) and anhydrous, degassed THF (5 mL) via syringe.

    • Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction for 4-8 hours. Gentle warming to 40-50 °C may be required for less reactive substrates.

    • The formation of triethylammonium iodide salt may be observed as a precipitate.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove salts and catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) to remove copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling
Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NTHF/Et₃N256
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADIPA258
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃NDMF504
Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NTHF/Et₃N2512

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[15][16] It has largely replaced harsher classical methods and allows for the synthesis of a wide variety of aryl amines, which are prevalent in pharmaceuticals.[15]

Causality of Component Selection
  • Palladium Precatalyst (BrettPhos Pd G3): This is a "precatalyst" where the palladium is already complexed with the ligand and stabilized by a carbazole moiety. These are highly efficient, air-stable solids that reliably generate the active L-Pd(0) species in solution, leading to more reproducible results.[17]

  • Ligand (BrettPhos): BrettPhos is a sterically hindered biaryl phosphine ligand. The extreme bulk around the phosphorus atom is critical for promoting the difficult C-N reductive elimination step, which is often the turnover-limiting step in C-N coupling.[5][18]

  • Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[2][15] Sodium tert-butoxide is a common choice, although other bases like LHMDS or K₃PO₄ can be used for base-sensitive substrates.

  • Solvent (Toluene): Anhydrous, aprotic, and relatively non-polar solvents like toluene or dioxane are standard to prevent reaction with the strong base and to ensure good solubility of the organometallic intermediates.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)-NR'R'' (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product ari Ar-I amine H-NR'R'' base Base (NaOtBu)

Caption: Catalytic cycle for the Buchwald-Hartwig C-N amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of this compound with Morpholine.

  • Reagent Preparation (inside a glovebox):

    • To an oven-dried vial equipped with a magnetic stir bar, add BrettPhos Pd G3 precatalyst (18.1 mg, 0.02 mmol, 2 mol%).

    • Add sodium tert-butoxide (NaOt-Bu, 115 mg, 1.2 mmol, 1.2 equiv).

    • Add this compound (284 mg, 1.0 mmol, 1.0 equiv).

    • Add anhydrous toluene (5 mL).

  • Reaction Setup:

    • Add morpholine (96 mg, 1.1 mmol, 1.1 equiv) to the vial.

    • Seal the vial with a PTFE-lined cap.

  • Execution:

    • Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
Amine PartnerPd Precatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)
MorpholineBrettPhos Pd G3 (2)NaOt-Bu (1.2)Toluene10018
AnilineXPhos Pd G3 (2)NaOt-Bu (1.2)Toluene10016
n-ButylamineRuPhos Pd G3 (1.5)LHMDS (1.3)Dioxane11024
Benzophenone IminePd₂(dba)₃ (1.5) / Xantphos (3)Cs₂CO₃ (2.0)Dioxane11020
Benzophenone imine is used as an ammonia surrogate; the product is hydrolyzed to the primary aniline.[17][19]
General Considerations and Troubleshooting
  • Inert Atmosphere: All palladium(0) species are sensitive to oxygen. Reactions should always be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[12][20]

  • Reagent Purity: The success of cross-coupling reactions is highly dependent on the purity of the reagents. Solvents should be anhydrous, bases should be fresh, and starting materials should be pure.[20]

  • Ligand Choice: The ligand is often the most critical variable. If a reaction is sluggish, screening a panel of ligands from different classes (e.g., SPhos, XPhos, RuPhos for C-N; PPh₃, dppf for C-C) can identify a more optimal catalyst system.[5][18]

  • Failed Reaction: If no product is formed, common issues include catalyst deactivation (impure reagents, oxygen), incorrect base choice (too weak), or low temperature. Consider using a more robust precatalyst (e.g., a G3 or G4 type) and ensure all components are rigorously dried and degassed.[20]

References

Application Notes and Protocols for the Purification of 1,3-Difluoro-2-iodo-5-methoxybenzene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and robust protocols for the purification of 1,3-difluoro-2-iodo-5-methoxybenzene and its derivatives using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the procedural choices, ensuring both technical accuracy and practical success.

Introduction: The Chromatographic Challenge of Halogenated Aromatics

This compound and its analogues are valuable synthetic intermediates in medicinal chemistry and materials science. Their purification, however, presents unique challenges due to the presence of multiple halogen substituents. The interplay of fluorine's high electronegativity and iodine's large, polarizable nature, combined with the methoxy group's influence, results in a molecule with a distinct electronic profile that dictates its interaction with chromatographic stationary phases.

Successful purification hinges on a nuanced understanding of these interactions to achieve optimal separation from starting materials, byproducts, and isomers. This guide will explore the critical parameters of column chromatography tailored for this class of compounds.

Foundational Principles: Stationary and Mobile Phase Selection

The choice of stationary and mobile phases is the cornerstone of a successful chromatographic separation. For halogenated aromatics like this compound derivatives, a systematic approach to selection is crucial.

Stationary Phase Considerations

Standard silica gel is the most common and cost-effective stationary phase for the purification of many organic compounds, including aryl iodides.[1] However, the unique electronic properties of highly fluorinated and iodinated compounds can sometimes lead to undesirable interactions, such as peak tailing or irreversible adsorption, due to interactions with surface silanol groups.[2]

For challenging separations, alternative stationary phases can offer superior selectivity:

  • Fluorinated Stationary Phases: These phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) ligands, are specifically designed for the separation of halogenated compounds.[3][4][5] They can engage in multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and charge transfer interactions, which can significantly enhance selectivity for halogenated isomers and related impurities.[3][6][7] PFP phases, in particular, have demonstrated unique selectivity for aromatic compounds.[6][7][8]

  • Deactivated Silica Gel: In cases where strong interactions with acidic silanol groups are problematic, using end-capped or deactivated silica gel can mitigate these effects and improve peak shape.

Mobile Phase Systems: A Balancing Act

The selection of the mobile phase, or eluent, is critical for achieving the desired separation. A solvent system should be chosen that provides a good balance between analyte retention and elution, ideally with a retention factor (Rf) between 0.2 and 0.5 on a thin-layer chromatography (TLC) plate for the compound of interest.[9]

Commonly employed solvent systems for the purification of aryl iodides and related halogenated compounds are mixtures of a non-polar solvent with a more polar modifier.

Non-Polar SolventPolar ModifierTypical Ratios (v/v)Notes
Hexanes/HeptaneEthyl Acetate99:1 to 80:20A standard, versatile system for moderately polar compounds.
Hexanes/HeptaneDichloromethane (DCM)95:5 to 50:50Offers different selectivity compared to ethyl acetate and can be effective for separating isomers.[1][9]
CyclohexaneEthyl Acetate99:1 to 80:20Can sometimes provide better separation than hexanes due to its different polarity.

It is imperative to perform a thorough TLC analysis with various solvent systems to identify the optimal conditions before proceeding to column chromatography.

Protocol: Purification of a Representative this compound Derivative

This protocol outlines a general procedure for the purification of a crude reaction mixture containing a this compound derivative. The specific ratios and parameters should be optimized based on preliminary TLC analysis.

Materials and Equipment
  • Crude this compound derivative

  • Silica gel (flash chromatography grade, 40-63 µm)

  • Hexanes (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (optional), HPLC grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Step-by-Step Procedure
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto several TLC plates.

    • Develop the plates in different solvent systems (e.g., 95:5 hexanes/ethyl acetate, 90:10 hexanes/ethyl acetate, 95:5 hexanes/DCM).

    • Visualize the spots under a UV lamp.

    • Select the solvent system that provides the best separation between the desired product and impurities, aiming for an Rf of approximately 0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 98:2 hexanes/ethyl acetate).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system determined from the TLC analysis.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., from 2% ethyl acetate in hexanes to 10% ethyl acetate in hexanes).

    • Collect fractions of a consistent volume.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Selection Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC of Fractions Elution->Fraction_Analysis Isolation Combine Pure Fractions & Evaporate Fraction_Analysis->Isolation

Caption: A generalized workflow for the column chromatography purification process.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below are common issues and their potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation Inappropriate solvent system.Re-evaluate the mobile phase using TLC with a wider range of polarities and solvent compositions. Consider a different solvent system (e.g., hexanes/DCM instead of hexanes/ethyl acetate).
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Strong interaction with silica gel.Consider using a less polar eluent, or add a small amount of a slightly more polar, non-protic solvent. In some cases, switching to a deactivated silica gel or a different stationary phase (e.g., alumina) may be necessary.
Compound "Sticking" to the Column Irreversible adsorption.This can be a significant issue with highly functionalized or polar halogenated compounds.[2] Try eluting with a much more polar solvent system at the end of the purification to "flush" the column. If this fails, a different stationary phase is recommended.
Co-elution of Impurities Similar polarity of product and impurity.Employ a very shallow gradient during elution. Alternatively, consider using a stationary phase with different selectivity, such as a PFP-functionalized silica gel.[6][8]

Advanced Strategies for Difficult Separations

For particularly challenging purifications of this compound derivatives, more advanced techniques may be required.

Reverse-Phase Chromatography

While normal-phase chromatography is more common for this class of compounds, reverse-phase chromatography can offer a complementary separation mechanism. Using a C8, C18, or, more suitably, a fluorinated stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can sometimes resolve impurities that are inseparable under normal-phase conditions.[3][5]

Logic Diagram for Method Development

Method_Development Start Crude Product TLC_Screen TLC Screen (Hex/EtOAc, Hex/DCM) Start->TLC_Screen Good_Sep Good Separation? (Rf ~0.3) TLC_Screen->Good_Sep Normal_Phase Proceed with Normal Phase Column Good_Sep->Normal_Phase Yes Poor_Sep Poor Separation or Tailing? Good_Sep->Poor_Sep No Change_Solvent Try Alternative Normal Phase Solvents Poor_Sep->Change_Solvent Consider_RP Consider Reverse Phase or Fluorinated Phase Poor_Sep->Consider_RP Change_Solvent->TLC_Screen RP_TLC Reverse Phase TLC Screen Consider_RP->RP_TLC RP_Column Proceed with Reverse Phase Column RP_TLC->RP_Column

Caption: A decision-making flowchart for chromatographic method development.

Conclusion

The purification of this compound derivatives by column chromatography is a highly achievable yet nuanced task. Success is predicated on a systematic approach to method development, beginning with a thorough TLC analysis to select an appropriate stationary and mobile phase. While standard silica gel with a hexanes/ethyl acetate gradient is often sufficient, the unique electronic nature of these halogenated compounds may necessitate the use of alternative solvent systems or specialized fluorinated stationary phases to overcome challenges such as poor separation or peak tailing. By understanding the underlying chemical principles and employing a logical, step-wise protocol, researchers can consistently achieve high purity for this important class of molecules.

References

Application Note: Advanced 1H and 13C NMR Characterization of 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 1,3-difluoro-2-iodo-5-methoxybenzene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, unambiguous characterization of this molecule is paramount. This document outlines detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H and ¹³C NMR spectra. The discussion emphasizes the interplay of substituent effects—including the electron-donating methoxy group and the electronegative, sterically demanding fluorine and iodine atoms—on chemical shifts and coupling constants. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of advanced NMR characterization techniques for polysubstituted aromatic systems.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized aromatic building block. The presence of multiple, distinct substituents—a methoxy group, two fluorine atoms, and an iodine atom—provides several reaction sites for further chemical transformations. The fluorine atoms can significantly modulate the electronic properties and metabolic stability of a final drug molecule, while the iodine atom is a versatile handle for cross-coupling reactions. Given its pivotal role in multi-step syntheses, a precise and complete structural verification is the first critical step to ensure the integrity of subsequent research and development. NMR spectroscopy is the most powerful tool for this purpose, offering detailed insights into the molecular framework.

Theoretical Background: Decoding the NMR Spectrum

The NMR spectrum of this compound is governed by the chemical environment of each nucleus. The electron-donating methoxy group (-OCH₃) increases electron density at the ortho and para positions, leading to upfield shifts (lower ppm) for the corresponding nuclei. Conversely, the highly electronegative fluorine atoms deshield adjacent nuclei, causing downfield shifts (higher ppm). The bulky iodine atom also exerts steric and electronic effects.

A key feature of the spectra will be the presence of spin-spin coupling. In the ¹H NMR spectrum, we expect to see couplings between the two aromatic protons (³JHH) and, significantly, long-range couplings between the protons and the fluorine atoms (⁴JHF and ⁵JHF). In the ¹³C NMR spectrum, we will observe large one-bond couplings between carbon and fluorine (¹JCF) and smaller, multi-bond couplings (²JCF, ³JCF, etc.), which are invaluable for definitive assignments.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3]

  • Material Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. Ensure the solvent is dry, as water can introduce a broad signal in the ¹H spectrum.

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. To ensure a homogeneous solution and remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[2][4]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents contain TMS.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy:

    • Experiment: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans (or more, depending on sample concentration).

Data Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including assignments of chemical shifts and coupling constants.

Molecular Structure and Numbering

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_acquire Acquire ¹H Spectrum H_integrate Integrate Signals (2H aromatic, 3H methoxy) H_acquire->H_integrate H_multiplicity Analyze Multiplicities (dd for aromatic H, s for OCH₃) H_integrate->H_multiplicity H_assign Assign Aromatic Protons (based on JHF values) H_multiplicity->H_assign C_assign Assign Remaining Carbons (based on chemical shift & multi-bond JCF) H_assign->C_assign Correlate with 2D NMR (HSQC/HMBC) for confirmation C_acquire Acquire ¹³C Spectrum (proton decoupled) C_count Count Signals (expect 7) C_acquire->C_count C_JCF Identify Large ¹JCF Couplings (assigns C1, C3) C_count->C_JCF C_JCF->C_assign

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 1,3-Difluoro-2-iodo-5-methoxybenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this electron-rich and sterically hindered aryl iodide.

The unique electronic and steric properties of this compound can present significant hurdles in achieving high-yielding and clean Suzuki couplings. The electron-donating methoxy group and the ortho-fluorine atom can influence the reactivity of the aryl iodide, making careful optimization of reaction parameters essential. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these challenges effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction is showing low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low conversion is a frequent issue and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The choice and activity of the palladium catalyst are paramount. For an electron-rich and sterically hindered substrate like this, a highly active catalyst system is often required.

    • Recommendation: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced catalyst system employing bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands can facilitate the oxidative addition step, which can be sluggish with electron-rich aryl halides.[3]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle.

    • Recommendation: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure you are using an appropriate phosphine ligand. For this substrate, bulky and electron-rich ligands are generally preferred as they can accelerate both oxidative addition and reductive elimination.[3][4]

  • Base Selection: The base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][6]

    • Recommendation: The choice of base can significantly impact the reaction outcome.[5] A common starting point is an inorganic base like K₂CO₃ or K₃PO₄.[5] However, for challenging substrates, stronger bases like Cs₂CO₃ or even potassium tert-butoxide (t-BuOK) might be necessary to promote the formation of the reactive boronate species.[7]

  • Solvent and Temperature: The solvent system must be able to dissolve all reactants and facilitate the reaction. The reaction temperature influences the reaction rate.

    • Recommendation: A mixture of an organic solvent and water is often used in Suzuki couplings to dissolve both the organic and inorganic reagents.[8] Common solvent systems include toluene/water, dioxane/water, or THF/water.[8] If you observe low conversion, consider increasing the reaction temperature, typically in the range of 80-110 °C.[8][9]

Q2: I am observing significant amounts of homocoupling of my boronic acid partner. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid is a common byproduct and is often indicative of issues with the catalytic cycle or the presence of oxygen.[10]

  • Inert Atmosphere: The Suzuki reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid and deactivation of the palladium catalyst.[11][12]

    • Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[11] Degas your solvents thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.[3]

  • Catalyst and Ligand Ratio: An improper palladium-to-ligand ratio can lead to the formation of palladium black, which can promote homocoupling.

    • Recommendation: When using a Pd(II) source, a slight excess of the phosphine ligand (e.g., 1:2 Pd:ligand ratio) is often beneficial to maintain the active catalytic species in solution.

  • Purity of Reagents: Impurities in the boronic acid can sometimes contribute to homocoupling.

    • Recommendation: Use high-purity boronic acid. If necessary, it can be recrystallized before use.

Q3: My primary side product is the protodeborylated arene from my boronic acid. What are the strategies to minimize this?

A3: Protodeborylation, the replacement of the boronic acid group with a hydrogen atom, is a significant competing reaction, especially with electron-deficient boronic acids or under harsh basic conditions.[3][12]

  • Choice of Base: Strong bases and the presence of water can accelerate protodeborylation.[13]

    • Recommendation: Consider using a milder base like KF or K₃PO₄.[14] Using anhydrous conditions with a base like CsF or t-BuOK can also be effective.

  • Boronic Acid Stability: Boronic acids themselves can be unstable.

    • Recommendation: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a MIDA boronate.[15] These are generally more resistant to protodeborylation and can be used directly in the coupling reaction.[15]

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the extent of protodeborylation.[12]

    • Recommendation: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. If possible, try running the reaction at a lower temperature for a longer period.

Q4: I am struggling with the purification of my product from residual catalyst and ligands. What are some effective purification strategies?

A4: Removing palladium residues and phosphine oxides can be challenging.

  • Filtration: After the reaction is complete, you can often remove a significant portion of the palladium black by filtering the reaction mixture through a pad of Celite.[8]

  • Chromatography: Column chromatography on silica gel is the most common method for purification.

    • Recommendation: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is usually effective.

  • Aqueous Workup: A carefully designed aqueous workup can help remove some of the inorganic byproducts and the base.

    • Recommendation: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate. Washing the organic layer with brine can help to break any emulsions.

  • Scavengers: For pharmaceutical applications where very low levels of palladium are required, using a scavenger resin that specifically binds to palladium can be an effective final purification step.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[16][17][18] Understanding this cycle is key to troubleshooting and optimizing your reaction.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Aryl Halide (Ar-I) Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Complex->Transmetalation Boronic Acid/Ester + Base Diorganopalladium R-Pd(II)-R' Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (R-R') Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the arylboronic acid/ester.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, followed by the degassed solvent mixture.

  • Degassing: Bubble the inert gas through the reaction mixture for another 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimization Decision Workflow

When initial conditions provide suboptimal results, a systematic approach to optimization is crucial. The following flowchart can guide your decision-making process.

Optimization_Workflow Start Initial Reaction Low Yield/Conversion Check_Catalyst Change Catalyst/Ligand? (e.g., Buchwald Ligands) Start->Check_Catalyst Check_Base Change Base? (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base No Improvement Optimized Optimized Conditions High Yield Check_Catalyst->Optimized Improved Check_Solvent Change Solvent? (e.g., Dioxane, THF) Check_Base->Check_Solvent No Improvement Check_Base->Optimized Improved Check_Temp Increase Temperature? Check_Solvent->Check_Temp No Improvement Check_Solvent->Optimized Improved Check_Temp->Optimized Improved

Caption: A workflow for optimizing Suzuki reaction conditions.

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. These are general recommendations and may require further optimization.

ParameterRecommended Condition 1Recommended Condition 2Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)[Pd₂(dba)₃] (2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ with a suitable ligand offers high activity.
Ligand -SPhos (4 mol%)SPhos is a bulky, electron-rich ligand that can accelerate the reaction.[1]
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)K₂CO₃ is a standard base. K₃PO₄ is often more effective for challenging couplings.[5]
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (4:1)These solvent systems are effective at dissolving both organic and inorganic reagents.[8]
Temperature 90 °C100 °CHigher temperatures are often required to drive the reaction to completion.

References

Technical Support Center: Sonogashira Coupling of 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Sonogashira coupling reactions, with a specific focus on the challenging substrate, 1,3-Difluoro-2-iodo-5-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, we will delve into the common side reactions and experimental hurdles you may encounter, providing in-depth, scientifically grounded solutions.

Section 1: Understanding the Substrate and Potential Challenges

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] However, the specific electronic and steric properties of this compound introduce unique challenges. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the aryl iodide, while the methoxy group adds further electronic complexity.

This guide will address the most frequently encountered side reactions and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is giving a significant amount of a dimeric alkyne byproduct. What is this side reaction and how can I prevent it?

A1: This is a classic case of the Glaser coupling, a common side reaction in copper-mediated Sonogashira couplings. [3][4]

The Glaser coupling is the oxidative homocoupling of terminal alkynes, catalyzed by the copper(I) cocatalyst in the presence of oxygen.[1][3] This leads to the formation of a 1,3-diyne, consuming your valuable alkyne starting material and complicating purification.[2][5]

Causality: The mechanism involves the formation of a copper acetylide intermediate.[3][6] If oxygen is present, this intermediate can be oxidized, leading to the dimerization of the alkyne.[3] This side reaction becomes more significant when the desired cross-coupling reaction is slow, which can be the case with challenging substrates.[7]

Troubleshooting Protocol:

  • Rigorous Exclusion of Oxygen: This is the most critical step.[8]

    • Degassing: Thoroughly degas your solvent(s) and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[8]

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas.[8]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods have been developed specifically to avoid the Glaser coupling side reaction.[1][4][8]

  • Minimize Copper Catalyst Loading: If using a copper co-catalyst, use the minimum effective amount. High concentrations of copper can accelerate the rate of alkyne dimerization.[9]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]

  • Hydrogen Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere (mixed with nitrogen or argon) to suppress homocoupling.[10][11]

Q2: My reaction is sluggish or fails to go to completion, and I'm observing the formation of a black precipitate. What's happening?

A2: The black precipitate is likely palladium black, indicating the decomposition of your palladium catalyst. [8]

Causality: The active catalytic species in the Sonogashira coupling is a Pd(0) complex.[1][6] This species can be unstable and prone to aggregation and precipitation, especially under certain conditions, rendering it catalytically inactive.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Use a Pre-catalyst: Employ a stable palladium pre-catalyst that readily forms the active Pd(0) species in situ.[9]

    • Ligand Choice: The choice of phosphine ligand is crucial. For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands can enhance catalyst stability and activity.[6][12][13] Consider ligands such as XPhos, sXPhos, or PtBu₃.[9]

  • Solvent Purity and Choice:

    • Anhydrous and High-Purity Solvents: Ensure your solvents are anhydrous and of high purity. Impurities can poison the catalyst.[8]

    • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[14] Consider screening other solvents like toluene or dioxane.[5][15]

  • Temperature Control: While higher temperatures can sometimes be necessary to drive the reaction, excessive heat can also lead to catalyst decomposition.[16][17] Optimize the temperature carefully.

  • Reagent Purity: Ensure all reagents, including the aryl halide, alkyne, and base, are pure and free from contaminants that could deactivate the catalyst.[8]

Q3: I'm observing the formation of a byproduct that appears to be the result of the aryl iodide reacting with itself. What is this and how can I minimize it?

A3: This is likely a homocoupling of the aryl iodide, a potential side reaction in palladium-catalyzed cross-coupling reactions.

Causality: While less common than Glaser coupling, the homocoupling of the aryl halide can occur, especially at higher temperatures or with certain catalyst systems. This side reaction proceeds through an oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by a series of steps that result in the formation of a biaryl product.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: This side reaction is often more prevalent at elevated temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[16]

  • Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experiment with different ligands to find one that favors the Sonogashira pathway.[18][19]

  • Control Stoichiometry: Ensure a slight excess of the alkyne is used to favor the cross-coupling reaction over the homocoupling of the aryl iodide.

Q4: The reaction is not proceeding, and I'm recovering my starting materials. What are the key parameters to check?

A4: When a Sonogashira reaction fails, a systematic check of the essential components and conditions is necessary. [8]

Troubleshooting Checklist:

  • Catalyst Activity:

    • Palladium Source: Is your palladium catalyst active? Use a fresh, reputable source.[8] Pd(PPh₃)₄ can be effective, but more active pre-catalysts may be required for challenging substrates.[12]

    • Copper Co-catalyst: If using a copper-catalyzed protocol, ensure your CuI is fresh and not degraded.[8]

  • Reaction Conditions:

    • Inert Atmosphere: As mentioned, the exclusion of oxygen is critical to prevent Glaser coupling and potential catalyst deactivation.[8][9]

    • Base: The base is essential for deprotonating the terminal alkyne.[8][20] Ensure you are using a suitable base (e.g., triethylamine, diisopropylamine) and that it is dry and used in sufficient excess.[8][20]

    • Temperature: Aryl iodides are generally the most reactive halides in Sonogashira coupling and can often react at room temperature.[1][8] However, the electronic nature of your specific substrate may require gentle heating to facilitate the oxidative addition step.[12]

  • Reagent Purity:

    • Aryl Halide and Alkyne: Impurities in your starting materials can poison the catalyst.[8] Purify them if necessary.

Section 2: Visualizing the Pathways

To better understand the processes at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser coupling side reaction.

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)(I)L₂ Pd0->PdII_Complex Ar-I Aryl_Iodide 1,3-Difluoro-2-iodo- 5-methoxybenzene Ox_Add Oxidative Addition PdII_Alkyne Ar-Pd(II)(C≡C-R)L₂ PdII_Complex->PdII_Alkyne R-C≡C-Cu Cu_Acetylide R-C≡C-Cu Transmetal Transmetalation PdII_Alkyne->Pd0 Product Red_Elim Reductive Elimination Product Desired Product Alkyne R-C≡C-H Alkyne->Cu_Acetylide + Cu(I), Base CuI Cu(I) Base Base

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Glaser_Coupling Alkyne1 R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne1->Cu_Acetylide + Cu(I), Base CuI Cu(I) Base Base Oxidation Oxidation (O₂) Dimer R-C≡C-C≡C-R (Glaser Product) Cu_Acetylide->Dimer Dimerization Cu0 Cu(0)

Caption: The pathway of the Glaser coupling side reaction.

Section 3: Optimizing Your Reaction Conditions

The following table provides a summary of key parameters and recommended starting points for the Sonogashira coupling of this compound.

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst like PdCl₂(PPh₃)₂ (2-5 mol%) with a bulky, electron-rich phosphine ligand (e.g., XPhos, 4-10 mol%).Aryl iodides are reactive, but the electron-withdrawing fluorine groups may necessitate a more active catalyst system for optimal results.[6][12][18]
Copper Co-catalyst CuI (1-5 mol%) or copper-free conditions.Essential for the traditional Sonogashira mechanism, but its exclusion prevents the Glaser coupling side reaction.[1][3][4]
Base Triethylamine (NEt₃) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents). Can also be used as the solvent.[8][20]Acts as a proton scavenger to neutralize the HX byproduct and facilitates the formation of the copper acetylide.[1]
Solvent Toluene, Dioxane, or THF. Ensure it is anhydrous and degassed.[8][15]The choice of solvent can impact catalyst stability and reaction rate.[5][21]
Temperature Room temperature to 60 °C.Aryl iodides are typically reactive at room temperature, but gentle heating may be required to overcome the activation barrier for this specific substrate.[8][12]
Atmosphere Strictly inert (Argon or Nitrogen).Crucial for preventing the Glaser coupling and protecting the catalyst from oxidative degradation.[8][9]

Section 4: Concluding Remarks

Successfully navigating the Sonogashira coupling of this compound requires a careful consideration of the potential side reactions and a systematic approach to optimization. By understanding the underlying mechanisms of both the desired reaction and its common pitfalls, researchers can effectively troubleshoot their experiments and achieve high yields of the target compound. Remember that meticulous attention to reagent purity and the exclusion of atmospheric oxygen are paramount for success.

References

Preventing homocoupling in 1,3-Difluoro-2-iodo-5-methoxybenzene cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for 1,3-Difluoro-2-iodo-5-methoxybenzene

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with cross-coupling reactions involving the sterically hindered and electron-deficient substrate, This compound . The primary focus of this document is to diagnose and prevent the formation of undesired homocoupling byproducts, a common pitfall in these transformations.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a homodimer byproduct in my Suzuki-Miyaura coupling. What is the likely cause?

This is the most common issue reported with this substrate. The byproduct can be either the dimer of your aryl iodide (Ar-Ar) or the dimer of your boronic acid coupling partner (Ar'B(OH)₂ -> Ar'-Ar'). Identifying which dimer is forming is the critical first diagnostic step.

  • Boronic Acid Homocoupling (Ar'-Ar'): This is often the primary culprit. It can be promoted by the presence of oxygen and a palladium(II) species before the catalytic cycle initiates.[1][2] The Pd(II) precatalyst can react directly with the boronic acid to form the dimer and Pd(0).[1]

  • Aryl Iodide Homocoupling (Ar-Ar): While less common for Suzuki reactions, this can occur if the transmetalation step is slow relative to other side reactions. For your specific substrate, the electron-withdrawing fluorine atoms accelerate oxidative addition but can make the subsequent steps more challenging to optimize.

Q2: Why is my specific substrate, this compound, prone to these side reactions?

Your substrate has a unique combination of electronic and steric properties:

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which makes the ipso-carbon more electrophilic and thus highly reactive toward oxidative addition with Pd(0). This is generally a positive attribute.

  • Steric Hindrance: The iodine atom is ortho to a fluorine atom and meta to another fluorine and a methoxy group. This steric crowding around the reaction center can impede the approach of the boronic acid during the transmetalation step, potentially slowing it down. A sluggish transmetalation can allow competing side reactions, like homocoupling, to become more prominent.

Q3: My Sonogashira coupling is failing, and I'm only isolating the diyne byproduct from my alkyne. What's happening?

You are observing classic Glaser-Hay homocoupling.[3][4] This is an oxidative dimerization of terminal alkynes catalyzed by copper(I) salts in the presence of an oxidant, which is typically atmospheric oxygen.[4][5] The desired Sonogashira cross-coupling and the undesired Glaser coupling are competing pathways.[6][7] If the palladium-catalyzed cross-coupling cycle is inefficient or if oxygen is not rigorously excluded, the Glaser pathway will dominate.

Troubleshooting & Optimization Workflows

Workflow 1: Diagnosing and Suppressing Boronic Acid Homocoupling in Suzuki-Miyaura Reactions

If you have identified the boronic acid dimer as your main byproduct, follow this workflow.

G cluster_0 cluster_1 Step 1: Atmosphere Control cluster_2 Step 2: Catalyst Choice & Activation cluster_3 Step 3: Base Modification cluster_4 Step 4: Temperature Control start Symptom: Boronic Acid Homodimer (Ar'-Ar') Observed in Suzuki Coupling cause Primary Cause: Pd(II)-mediated homocoupling, often exacerbated by O₂ start->cause Diagnosis action1 Action: Rigorous Degassing (Subsurface N₂/Ar sparging for 20-30 min) Ensure positive inert gas pressure. cause->action1 rationale1 Rationale: Excluding O₂ is critical to suppress Pd(II)-mediated homocoupling pathways. action1->rationale1 action2 Action: Switch to a Pd(0) Source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) or a modern precatalyst (e.g., SPhos-G3). action1->action2 rationale2 Rationale: Avoids Pd(II) sources (like Pd(OAc)₂) that directly promote homocoupling during the initial reduction to active Pd(0). action2->rationale2 action3 Action: Use a Weaker, Non-nucleophilic Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) instead of strong bases like hydroxides. action2->action3 rationale3 Rationale: The base's main role is to form the boronate anion. Weaker bases are less likely to degrade the boronic acid while still being effective. action3->rationale3 action4 Action: Lower the Reaction Temperature (Start at RT and slowly increase if needed, e.g., to 40-60 °C). action3->action4 rationale4 Rationale: Homocoupling pathways may have a different activation energy. Lower temperatures often favor the desired cross-coupling. action4->rationale4

Caption: Troubleshooting workflow for boronic acid homocoupling.

This protocol is designed to minimize boronic acid homocoupling for the coupling of This compound with a generic arylboronic acid.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Atmosphere Control: Seal the flask with a septum and purge with dry argon or nitrogen. Add the solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Perform subsurface sparging with argon for 20-30 minutes to rigorously remove dissolved oxygen.[1]

  • Catalyst Addition: While maintaining a positive argon atmosphere, add the ligand (e.g., SPhos, 2.5 mol%) and the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1.25 mol%). Using a modern precatalyst like SPhos-G3 (2.5 mol%) which cleanly generates the active Pd(0) species is highly recommended.[8]

  • Reaction Execution: Stir the mixture at room temperature (23 °C) for 1 hour.[9] Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, slowly warm the mixture to 40-50 °C. Higher temperatures should be avoided initially as they can favor decomposition and side reactions.[10]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Workflow 2: Suppressing Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

If you are isolating the diyne (R-C≡C-C≡C-R) byproduct, your primary issue is oxygen contamination enabling the copper-catalyzed Glaser pathway.

G cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling pd0 Pd(0)L₂ pdi Ar-Pd(II)L₂-I pd0->pdi Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)L₂(C≡CR') pdi->pd_alkyne Transmetalation (from Cu-C≡CR') cu1 Cu(I) product Ar-C≡CR' pd_alkyne->product product->pd0 Reductive Elimination cu_alkyne Cu(I)-C≡CR' cu1->cu_alkyne Deprotonation (R'C≡CH) dimer R'C≡C-C≡CR' cu_alkyne->dimer Oxidative Coupling (+ O₂) dimer->cu1 Regeneration inputs Inputs: - Ar-I (Your Substrate) - R'C≡CH (Alkyne) - Pd(0) / Cu(I) - Base inputs->pd0 inputs->cu1

Caption: Competing catalytic cycles in a Sonogashira reaction.

  • Rigorous Oxygen Exclusion: This is the most critical factor. Use Schlenk techniques or a glovebox. All solvents and liquid reagents (especially the amine base) must be thoroughly degassed using freeze-pump-thaw cycles or extensive argon sparging.[11]

  • Slow Addition of Alkyne: Adding the terminal alkyne via syringe pump over several hours keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[11]

  • Use a Reducing Atmosphere: One study demonstrated that using an atmosphere of hydrogen gas diluted with nitrogen can significantly reduce homocoupling byproducts.[12]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[6][11] These methods often use specific palladium catalysts and amine bases (like pyrrolidine) to facilitate the coupling without the copper co-catalyst that mediates Glaser coupling.

Parameter Optimization Tables

Table 1: Ligand Selection Guide for Suzuki-Miyaura Coupling

For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are generally required to promote the difficult reductive elimination step.

LigandTypeKey CharacteristicsRecommended Use Case
SPhos Biaryl MonophosphineHigh steric bulk, electron-rich. Excellent for hindered substrates.First choice for this substrate due to its proven efficacy in challenging couplings.[13]
XPhos Biaryl MonophosphineVery high steric bulk, electron-rich. Often used for aryl chlorides but very effective for hindered systems.A strong alternative to SPhos if reductive elimination is suspected to be slow.
P(t-Bu)₃ MonophosphineExtremely electron-rich, sterically demanding cone angle.Can be effective but is also air-sensitive (pyrophoric as a neat liquid). Handle with care.
PPh₃ Monophosphine"Classical" ligand.Generally not recommended for this substrate. It lacks the steric bulk and electron-donating ability needed for efficient coupling, often leading to poor reactivity at lower temperatures.[14][15]
Table 2: Base Selection Guide for Suzuki-Miyaura Coupling

The choice of base is critical for activating the boronic acid without causing its degradation or promoting side reactions.

BasepKa of Conj. AcidSolubility (in org. solvents)Comments & Recommendations
K₃PO₄ ~12.3ModerateHighly recommended. A moderately strong but non-nucleophilic base. Often provides a good balance of reactivity and suppression of side reactions.[8]
Cs₂CO₃ ~10.3HighOften increases reaction rates due to high solubility and the "caesium effect." A good choice if K₃PO₄ is too slow, but can sometimes increase homocoupling.
K₂CO₃ ~10.3LowA weaker, inexpensive base. May require higher temperatures to be effective.[13] A good starting point for initial screening.
NaOH / KOH ~15.7LowNot recommended. Very strong bases that can promote protodeboronation (cleavage of the C-B bond) and other side reactions, significantly increasing homocoupling.

By systematically addressing the factors of atmosphere, catalyst, reagents, and temperature, you can effectively troubleshoot and optimize your cross-coupling reactions, leading to higher yields of the desired product and minimal formation of homocoupling impurities.

References

Troubleshooting low yields in Buchwald-Hartwig amination with 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yields in Buchwald-Hartwig Amination with 1,3-Difluoro-2-iodo-5-methoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Hindered Aryl Halide

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds.[1][2][3] However, its success is highly dependent on the subtle interplay of substrate electronics, steric hindrance, and reaction conditions.[4][5] The substrate in focus, This compound , presents a unique and formidable challenge due to a combination of factors:

  • Steric Encumbrance: The iodine atom at the C2 position is flanked by a fluorine atom at C1, creating significant steric bulk directly adjacent to the reaction site. This can impede the crucial oxidative addition step.[6][7][8]

  • Electron-Rich Aromatic Ring: The presence of a methoxy group and two fluorine atoms modulates the electronic nature of the ring, which can influence the kinetics of the catalytic cycle.

  • Aryl Iodide Reactivity: While aryl iodides are typically reactive, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming unreactive palladium-iodide complexes.[9]

This guide, authored from the perspective of a Senior Application Scientist, provides a structured, in-depth approach to troubleshooting and optimizing the amination of this specific substrate. We will move beyond generic advice to explain the causality behind each recommendation, empowering you to make informed decisions in your research.

Visualizing the Catalytic Cycle

Understanding the mechanism is the first step to effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][9] Each step presents a potential hurdle that can be addressed by rationally modifying the reaction parameters.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-I AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR¹R² Amido Palladium Amido Complex AmineCoord->Amido + Base - [Base-H]⁺I⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product SideReaction Hydrodehalogenation (Ar-H) Amido->SideReaction β-Hydride Elimination (if applicable)

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)
Q1: My reaction shows no consumption of the aryl iodide. Where do I start?

A: This is typically indicative of a failure in the initial oxidative addition step or complete catalyst inhibition. Given the steric hindrance of this compound, the oxidative addition is often the rate-limiting step.

  • Primary Checklist:

    • Inert Atmosphere: Is your system rigorously free of oxygen? Palladium(0) catalysts are sensitive to oxidation. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[10]

    • Ligand Choice: Are you using a ligand designed for sterically hindered substrates? Standard ligands like P(t-Bu)₃ or simple biaryl phosphines may be insufficient. You need a bulky, electron-rich ligand to promote the formation of the active monoligated palladium species and accelerate oxidative addition.

    • Catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions are sufficient to generate the active Pd(0) species. Using a pre-catalyst (e.g., a G3 or G4 palladacycle) is highly recommended as they rapidly form the active catalyst upon exposure to a base, leading to more reliable results.[9]

Q2: I see my starting material being consumed, but the yield of my desired amine is very low, and I have a complex mixture of byproducts. What's the likely cause?

A: This scenario points towards competing side reactions being faster than or commensurate with the desired reductive elimination step. The most common culprits are hydrodehalogenation (replacement of iodine with hydrogen) and decomposition of either the starting materials or the product.

  • Hydrodehalogenation: This side reaction can arise from β-hydride elimination (if the amine has β-hydrogens) or other catalyst decomposition pathways.[1] The choice of base is critical here. A very strong base like NaOtBu can sometimes promote this pathway.[9][10]

  • Decomposition: Sensitive functional groups on your amine or aryl halide might not be stable to the strong base and high temperatures often employed.

Consider screening a weaker base (e.g., K₃PO₄, Cs₂CO₃) and lowering the reaction temperature. While this may slow the reaction, it can significantly improve selectivity.[9][10]

Q3: Why is an aryl iodide, which is typically very reactive, proving difficult in this reaction?

A: While the C-I bond is weak and predisposed to oxidative addition, this advantage can be negated by two factors in the Buchwald-Hartwig reaction. First, the significant steric hindrance from the ortho-substituents can kinetically slow the approach of the palladium catalyst.[6][7] Second, the iodide anion produced during the reaction can form stable, off-cycle palladium-iodide bridged dimers, effectively sequestering the active catalyst and inhibiting the reaction.[3][9] This is why, contrary to many other cross-coupling reactions, aryl bromides or chlorides are sometimes preferred.[9] Using a non-polar solvent like toluene or dioxane can help mitigate this issue by reducing the solubility of the iodide salt.[3]

In-Depth Troubleshooting Guide
Problem: Minimal or No Conversion of Aryl Iodide

If your initial checks from the FAQs don't solve the problem, a deeper dive into the reaction components is necessary.

The "one-size-fits-all" approach does not apply to ligands for challenging substrates. The ligand must possess a delicate balance of steric bulk and electron-donating ability to facilitate the reaction.[6]

  • The Expertise: For a substrate with ortho-substituents like this one, the ligand's primary role is to promote the formation of a highly reactive, monoligated L-Pd(0) species.[1] This species is less sterically hindered and more electronically unsaturated, making it more susceptible to oxidative addition into the bulky Ar-I bond.

  • Troubleshooting Steps & Solutions:

    • Screen Bulky Biarylphosphine Ligands: These are the gold standard for challenging aminations. Their steric bulk forces the desired monoligated state.

    • Consider Ligand Electronics: The electron-rich nature of these ligands increases electron density on the palladium center, which facilitates the cleavage of the C-I bond.[6]

Ligand FamilyRecommended LigandsKey Features & Rationale
Dialkylbiaryl Phosphines BrettPhos, RuPhos, XPhos These are among the most successful and versatile ligands. BrettPhos is particularly effective for coupling primary amines.[4][11] RuPhos is often superior for secondary amines.[4] XPhos is a robust, general-purpose ligand for hindered systems.[4]
Ferrocene-Based Ligands Josiphos-type ligands Known for high activity and stability, particularly in industrial applications.[1]
Highly Conical Angle Ligands Trineopentylphosphine (TNpP) The conformational flexibility of ligands like TNpP allows the catalyst to adapt to and couple highly hindered substrates.[7][12]

The base and solvent are not passive observers; they are critical components that influence every step of the catalytic cycle.

  • The Expertise: The primary role of the base is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[13][14] However, the base's solubility and strength are critical. An insoluble base can lead to poor reproducibility, while an overly strong base can cause side reactions.[9][10] The solvent must dissolve the reactants and catalyst complex but not inhibit the catalyst.

  • Troubleshooting Steps & Solutions:

    • Switch to a Weaker Base: If you suspect hydrodehalogenation or substrate decomposition, move from strong alkoxides (NaOtBu, LHMDS) to weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄).[9][10] These often require higher temperatures but can provide cleaner reactions.

    • Optimize the Solvent: Toluene and 1,4-dioxane are standard choices. For poorly soluble components, a more polar ether like THF or CPME might be beneficial.[9] Avoid chlorinated solvents, acetonitrile, and pyridine, which can poison the catalyst.[10]

    • Ensure Base Quality: For solid inorganic bases, particle size and surface area matter.[9] Consider grinding the base to a fine powder before use or adding Celite to prevent clumping, especially on a larger scale.[9]

BaseSolventTemperature Range (°C)Comments
NaOtBu Toluene, Dioxane80 - 110Standard, powerful conditions. Prone to hydrodehalogenation with sensitive substrates.[9][10]
K₃PO₄ Dioxane, Toluene100 - 120Good for substrates with base-sensitive functional groups. Requires higher temperatures.[10]
Cs₂CO₃ Dioxane, THF100 - 120Good solubility in ethereal solvents and effective for sensitive substrates.[9]
LHMDS Toluene, THFRT - 80Very strong, non-nucleophilic base. Can be effective at lower temperatures.
Visual Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving issues with your reaction.

Caption: A decision tree for troubleshooting the amination reaction.

Experimental Protocols
General Protocol for a Screening Reaction (0.5 mmol scale)

This protocol is a starting point and must be optimized for your specific amine.

Preparation (Inside a Glovebox):

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 2 mol%).

  • Add the phosphine ligand (e.g., BrettPhos, 0.01 mmol, 2 mol%) if not using a pre-catalyst that includes it.

  • Add the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv.).

  • Add this compound (0.5 mmol, 1.0 equiv.).

  • Cap the vial with a septum-containing screw cap.

Reaction Setup (Outside the Glovebox):

  • Add the amine (0.6 mmol, 1.2 equiv.) via syringe.

  • Add degassed solvent (e.g., Toluene, 2.0 mL to achieve 0.25 M) via syringe.

  • Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 110 °C).

  • Stir vigorously for the intended reaction time (e.g., 12-24 hours).

Monitoring and Workup:

  • Monitor the reaction by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

References

Technical Support Center: Purification Strategies for 1,3-Difluoro-2-iodo-5-methoxybenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of byproducts from palladium-catalyzed cross-coupling reactions involving the versatile building block, 1,3-difluoro-2-iodo-5-methoxybenzene. The inherent reactivity of this substrate, while advantageous, can lead to a variety of side products that complicate purification and impact yield. This document is designed to provide both diagnostic insights and actionable protocols to ensure the isolation of your desired compound with the highest possible purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses frequent challenges observed during the work-up and purification of coupling reactions with this compound.

Scenario 1: My TLC plate shows multiple new spots, and the crude NMR is complex.

Question: I've run a Suzuki-Miyaura coupling and after work-up, my TLC (Thin Layer Chromatography) shows the desired product spot, but also a less polar spot and another spot with a similar Rf to my product. What are these byproducts and how do I get rid of them?

Answer: This is a classic purification challenge in Suzuki couplings. The byproducts are most likely homocoupled species and/or a protodeiodinated starting material.[1]

  • Homocoupling Byproducts: These arise from the coupling of two identical molecules. You can have the homocoupling of your boronic acid (R-B(OH)₂) to form R-R, or the homocoupling of the aryl iodide to form a biphenyl derivative (Ar-Ar).[1] The formation of boronic acid homocoupling is often promoted by the presence of molecular oxygen, which can interfere with the palladium catalyst's normal cycle.[2]

  • Protodeiodination: This is the replacement of the iodine atom with a hydrogen, yielding 1,3-difluoro-5-methoxybenzene. This can occur under certain conditions, particularly if there are sources of protons and reducing agents in the reaction.[1]

Diagnostic & Purification Workflow:

Detailed Purification Protocol: Column Chromatography

  • Preparation: Dry the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting with 100% hexane. The non-polar byproducts (homocoupled biphenyl and protodeiodinated material) will elute first.

  • Gradient: Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 2%, 5%, 10% EtOAc in hexane). Monitor the fractions by TLC.

  • Collection: The desired product will typically elute after the non-polar impurities. The homocoupled boronic acid byproduct may co-elute or elute slightly before or after your product, requiring careful fractionation.[3]

  • Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Scenario 2: My Sonogashira reaction mixture turned black and I have a new, non-polar byproduct.

Question: I'm performing a Sonogashira coupling with a terminal alkyne. The reaction turned black, and while I see some product, there's also a significant byproduct. What is happening?

Answer: The blackening of the reaction is likely due to the precipitation of palladium black, indicating catalyst decomposition.[4] The primary byproduct in a copper-co-catalyzed Sonogashira reaction is often the alkyne homocoupling product (a 1,3-diyne), a side reaction known as Glaser coupling.[4][5][6]

Causality and Prevention:

  • Palladium Black: The Pd(0) catalyst is sensitive to oxygen. Its decomposition reduces catalytic activity and leads to lower yields.[4] Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4]

  • Glaser Coupling: This side reaction is promoted by oxygen and higher concentrations of the copper(I) co-catalyst.[4][5] Solution: In addition to rigorous inert atmosphere techniques, consider reducing the amount of CuI catalyst or adding the alkyne substrate slowly to the reaction mixture to keep its instantaneous concentration low.[4] For particularly stubborn cases, copper-free Sonogashira conditions can be explored.[7][8]

Purification Strategy: The homocoupled diyne is typically non-polar and can be separated from the more polar desired product using column chromatography, similar to the protocol described in Scenario 1. A preliminary filtration through a pad of Celite can help remove the precipitated palladium black before chromatography.[9][10]

Frequently Asked Questions (FAQs)

Q1: How do I effectively remove residual palladium catalyst from my final product? A1: Residual palladium is a common issue, particularly in pharmaceutical development where metal contamination must be minimized. Several methods can be employed:

  • Filtration through Celite: This is a simple and effective first step to remove insoluble palladium species like palladium black.[9][10] Simply dilute the reaction mixture and pass it through a 1-2 cm thick pad of Celite.[9]

  • Activated Carbon: Treating a solution of your crude product with activated carbon can adsorb palladium. However, be aware that this can sometimes lead to loss of the desired product due to non-specific adsorption.[11]

  • Scavenger Resins: For very low residual palladium levels, solid-supported scavengers with high affinity for palladium (e.g., thiol-based resins) are highly effective.[11][12] The product solution is passed through a cartridge or stirred with the resin, which is then filtered off.[12]

  • Column Chromatography: Often, standard silica gel chromatography is sufficient to remove palladium residues, which tend to remain at the baseline (Rf = 0).[9]

Q2: I have a solid product. Is recrystallization a viable alternative to chromatography? A2: Absolutely. If your coupled product is a solid and has a significantly different solubility profile from the byproducts, recrystallization can be an excellent and scalable purification method.

General Recrystallization Protocol (Two-Solvent System):

  • Solvent Selection: Find a solvent ("solvent #1") in which your crude product is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol). Find a second solvent ("solvent #2") in which your product is insoluble, but which is miscible with the first (e.g., water, hexane).[13][14]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent #1.[14]

  • Induce Crystallization: While hot, add solvent #2 dropwise until the solution becomes persistently cloudy.[15] If needed, add a drop or two of solvent #1 to redissolve the precipitate and achieve a clear, saturated solution.[13]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent mixture.[13]

  • Drying: Dry the purified crystals under vacuum.[13]

Q3: My Buchwald-Hartwig amination reaction is messy. What are the common pitfalls? A3: Buchwald-Hartwig reactions can be sensitive to several factors. Common byproducts can include biaryl formation from the aryl iodide (homocoupling) or side reactions involving the base.[16]

  • Base Choice: Strong, sterically hindered bases like NaOtBu are common, but can sometimes promote side reactions.[17] The choice of base can be critical and may need optimization.

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Screening different phosphine ligands is often necessary for challenging substrates.[18]

  • Inert Atmosphere: Like other palladium-catalyzed reactions, these are sensitive to oxygen and moisture. Rigorous inert techniques are essential for success.

Purification typically relies on column chromatography to separate the desired amine product from non-polar homocoupling byproducts and polar inorganic salts. An initial aqueous work-up is critical to remove the bulk of the base and salts formed during the reaction.[17][19]

Data Summary Table

Common Coupling ReactionSubstrateCommon ByproductsTypical Relative Polarity (TLC)Recommended Primary Purification
Suzuki-Miyaura This compoundHomocoupled Biphenyl, Protodeiodination, Homocoupled Boronic Acid[1]Byproducts often less polar or similarly polar to productSilica Gel Column Chromatography
Sonogashira This compoundGlaser Coupling (Diyne), Palladium Black[4]Diyne is significantly less polar than the productFiltration (Celite), then Column Chromatography
Buchwald-Hartwig This compoundHomocoupled Biphenyl, Base-related side products[16]Homocoupled byproduct is less polarAqueous Work-up, then Column Chromatography

Visualizing the Purification Workflow

References

Stability of 1,3-Difluoro-2-iodo-5-methoxybenzene under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Difluoro-2-iodo-5-methoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges encountered during experiments involving this versatile reagent.

Introduction to this compound

This compound is a key building block in synthetic organic chemistry, valued for its unique substitution pattern that allows for selective functionalization. The presence of two fluorine atoms, an iodine atom, and a methoxy group on the benzene ring provides multiple reaction sites. However, the interplay of these functional groups, particularly under basic conditions, can lead to unexpected side reactions and stability issues. This guide aims to provide clarity and practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The main stability concerns are deiodination and the potential for benzyne formation . The electron-withdrawing nature of the fluorine atoms can make the aromatic ring susceptible to nucleophilic attack, and the iodine atom can be displaced under certain basic conditions. Strong, non-nucleophilic bases can promote the elimination of HI to form a reactive benzyne intermediate.

Q2: Which common laboratory bases are most likely to cause degradation of this compound?

A2: Strong bases like sodium amide (NaNH2), potassium amide (KNH2), and lithium diisopropylamide (LDA) are known to induce benzyne formation from aryl halides.[1][2] Strong nucleophilic bases such as sodium hydroxide or potassium hydroxide at elevated temperatures can lead to deiodination or other nucleophilic aromatic substitution (SNAr) reactions.[3] Weaker inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are generally milder and often preferred for reactions where the stability of the C-I bond is crucial, such as in many cross-coupling reactions.[4]

Q3: Can the methoxy group influence the stability of the molecule?

A3: Yes, the methoxy group plays a significant electronic role. While typically considered an electron-donating group by resonance, its influence in nucleophilic aromatic substitution can be complex.[5][6] In the context of benzyne formation, it can direct the regioselectivity of the subsequent nucleophilic addition.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound in base-mediated reactions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Symptoms:

  • Starting material is recovered.

  • Formation of deiodinated starting material (1,3-difluoro-5-methoxybenzene).

  • Presence of homocoupled byproducts.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Base-Induced Deiodination The base used may be too strong or the reaction temperature too high, leading to the reductive cleavage of the carbon-iodine bond. This is a known side reaction for aryl iodides.[3]Use a milder base such as K2CO3, Cs2CO3, or an organic base like triethylamine (NEt3) or diisopropylethylamine (DIPEA).[4] Optimize the reaction temperature, starting with lower temperatures and gradually increasing if necessary.
Benzyne Formation With very strong bases (e.g., t-BuOK in some contexts), benzyne formation can compete with the desired catalytic cycle, consuming the starting material in unproductive pathways.[1][8]Avoid exceptionally strong, non-nucleophilic bases unless benzyne chemistry is intended. For cross-coupling, stick to standard bases recommended for the specific transformation.
Catalyst Deactivation The palladium catalyst can be sensitive to the reaction conditions. The choice of base can significantly impact the catalyst's activity and stability.[9]Screen different palladium precursors and ligands. For instance, in Buchwald-Hartwig aminations, the choice of ligand is critical and can mitigate side reactions.[10][11] Ensure anaerobic conditions to prevent oxidation of the Pd(0) species.
Homocoupling (Sonogashira) In Sonogashira couplings, oxidative homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen and certain bases.[12]Thoroughly degas all solvents and reagents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. Some protocols suggest adding a small amount of a reducing agent to suppress homocoupling.[12]

Experimental Protocol: Optimizing a Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.1 equiv).

  • Add a mild base such as triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv).

  • Add degassed solvent (e.g., THF or DMF).

  • Stir the reaction at room temperature and monitor by TLC or GC-MS. If no reaction occurs, slowly increase the temperature to 40-60 °C.

Issue 2: Formation of Unexpected Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Isolation of a product where the nucleophile has added to a position other than C-2 (the position of the iodine).

  • A mixture of regioisomers is obtained.

Potential Cause & Solution:

  • Benzyne Intermediate: The formation of an unsymmetrical benzyne intermediate is the most likely cause. Strong bases like NaNH2 or LDA can deprotonate the hydrogen at C-4, leading to the elimination of iodide and formation of 3,5-difluoro-4-methoxybenzyne. Nucleophilic attack on this intermediate can occur at either C-1 or C-2 of the triple bond, leading to a mixture of products.[7][8]

    • Confirmation: To test for a benzyne mechanism, you can attempt to trap the intermediate with a scavenger like furan.[2]

    • Solution: If benzyne formation is undesired, avoid strong, sterically hindered bases. For SNAr reactions, conditions that favor an addition-elimination mechanism should be employed. This typically involves a strong nucleophile and a polar aprotic solvent. However, direct SNAr displacement of iodide on this substrate without activation is challenging.

Visualizing Reaction Pathways

The following diagrams illustrate the key decision points and potential reaction pathways when using this compound with a base.

Stability_Pathways A 1,3-Difluoro-2-iodo- 5-methoxybenzene + Base E Mild Base (K2CO3, NEt3) A->E Conditions F Strong Nucleophilic Base (NaOH, high temp) A->F Conditions G Strong, Non-nucleophilic Base (NaNH2, LDA) A->G Conditions B Desired Reaction (e.g., Cross-Coupling) C Side Reaction: Deiodination D Side Reaction: Benzyne Formation E->B F->C G->D

Caption: Decision tree for selecting a base.

Benzyne_Formation cluster_0 Benzyne Pathway Start This compound + Strong Base (e.g., NaNH2) Intermediate {3,5-Difluoro-4-methoxybenzyne | (Reactive Intermediate)} Start->Intermediate Elimination of HI Product_Mix Mixture of Isomers (Nucleophile adds to C1 or C2) Intermediate->Product_Mix Nucleophilic Attack

Caption: Benzyne formation and subsequent reaction.

Concluding Remarks

The stability of this compound under basic conditions is highly dependent on the nature of the base, solvent, and temperature. By carefully selecting the reaction parameters, researchers can minimize undesired side reactions such as deiodination and benzyne formation. This guide provides a framework for troubleshooting common issues and optimizing reaction outcomes. For further assistance, please consult the references provided or contact our technical support team.

References

Technical Support Center: Ligand Selection for Cross-Coupling of 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: Why is 1,3-Difluoro-2-iodo-5-methoxybenzene considered a "challenging" substrate for cross-coupling?

Answer: This substrate presents a combination of steric and electronic challenges that can impede standard cross-coupling protocols.

  • Steric Hindrance: The iodine atom is positioned between two fluorine atoms on the aromatic ring. This ortho-substitution creates significant steric bulk around the reaction center, which can slow down or prevent the crucial oxidative addition step where the palladium catalyst inserts into the carbon-iodine bond.[1]

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which generally accelerates oxidative addition. However, the methoxy group is electron-donating. This mixed electronic profile can complicate the subsequent steps of the catalytic cycle, particularly transmetalation and reductive elimination.

Optimizing the reaction requires a catalyst system, specifically the ligand, that can effectively overcome the steric barrier while balancing the electronic demands of the entire catalytic cycle.

Q2: What is the general principle for selecting a ligand for a sterically hindered aryl iodide like this one?

Answer: The core principle is to use a ligand that accelerates the key steps in the catalytic cycle, particularly oxidative addition and reductive elimination, to outcompete potential side reactions. For sterically hindered substrates, this almost always means selecting bulky and electron-rich monophosphine ligands .[1][2][3][4]

  • Bulkiness: Sterically demanding ligands promote the formation of highly reactive, low-coordinate palladium species (L-Pd(0)).[2] This less-crowded metal center is more accessible for the bulky aryl iodide to approach and undergo oxidative addition. Furthermore, steric strain in the resulting palladium(II) intermediate helps drive the final, bond-forming reductive elimination step.[5][6]

  • Electron-Rich Character: Ligands with electron-donating groups (like alkyls) increase the electron density on the palladium center. This makes the metal more nucleophilic and enhances its ability to donate electron density into the aryl halide's σ* orbital, facilitating the cleavage of the C-I bond during oxidative addition.[3][4]

A decision tree for initial ligand selection is presented below.

Ligand_Selection cluster_0 Initial Ligand Selection Guide Start Start: Coupling of This compound CouplingType What is the coupling type? Start->CouplingType Suzuki Suzuki-Miyaura (C-C) CouplingType->Suzuki Boronic Acid/ Ester Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald Amine Sonogashira Sonogashira (C-C, alkyne) CouplingType->Sonogashira Terminal Alkyne Heck Heck (C-C, alkene) CouplingType->Heck Alkene Suzuki_Ligands Try Buchwald Biaryl Phosphines: - XPhos - SPhos - RuPhos Suzuki->Suzuki_Ligands Buchwald_Ligands Try Buchwald Biaryl Phosphines: - BrettPhos (for primary amines) - XPhos (for secondary amines) - RuPhos Buchwald->Buchwald_Ligands Sonogashira_Ligands Start with PPh3. If fails, try bulky, electron-rich: - P(t-Bu)3 - cataCXium® A Sonogashira->Sonogashira_Ligands Heck_Ligands Often ligandless or simple phosphines: - PPh3 - P(o-tol)3 If fails, screen bulky ligands. Heck->Heck_Ligands

Caption: Decision tree for initial ligand selection based on reaction type.

Q3: What are "Buchwald Ligands" and why are they so often recommended?

Answer: "Buchwald ligands" refer to a class of dialkylbiaryl phosphine ligands developed by Professor Stephen L. Buchwald.[7] Ligands such as XPhos, SPhos, RuPhos, and BrettPhos fall into this category. They have become the gold standard for many challenging cross-coupling reactions for several key reasons:

  • Optimized Structure: They possess a biaryl backbone that creates a sterically demanding pocket around the phosphorus atom.

  • Electron-Rich Dialkylphosphino Group: The phosphorus is substituted with bulky, electron-donating alkyl groups (e.g., cyclohexyl, tert-butyl), which enhances catalyst activity.[7]

  • Stability and Activity: This combination of features creates catalysts that are not only highly reactive but also stable, leading to high turnover numbers and allowing for lower catalyst loadings.[2] Their design facilitates the crucial oxidative addition and reductive elimination steps, making them particularly effective for hindered substrates like this compound.[2]

Troubleshooting Guides by Reaction Type

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but with this substrate, specific issues can arise.

Problem 1: Low or no conversion to the desired product.

  • Root Cause: The oxidative addition is likely too slow, or the catalyst is decomposing. Your ligand may not be suitable. While traditional catalysts like Pd(PPh₃)₄ are robust for simple aryl iodides, they are often ineffective for this sterically encumbered substrate at lower temperatures.[8]

  • Solution 1: Switch to a Bulky Monodentate Ligand. For highly hindered substrates, bulky monodentate ligands often outperform bidentate ones.[1] Screen a set of Buchwald-type dialkylbiaryl phosphine ligands. XPhos and SPhos are excellent starting points.[9]

  • Solution 2: Use a Pre-formed Catalyst. Instead of generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, use a pre-catalyst like XPhos Pd G3 or SPhos Pd G2. These are more stable and provide more consistent, active catalyst initiation.

  • Solution 3: Check Your Base and Solvent. A strong base is often required. K₃PO₄ is a reliable choice, sometimes requiring a small amount of water when used in anhydrous solvents.[1] Toluene and dioxane are common solvents.

Problem 2: Significant formation of a homocoupled boronic acid dimer.

  • Root Cause: The transmetalation step is slow compared to the rate of boronic acid homocoupling. This can happen if the palladium(II) intermediate is not reactive enough.

  • Solution: An electron-rich ligand can accelerate the overall catalytic cycle, including transmetalation. Ensure your ligand (e.g., SPhos, RuPhos) is sufficiently electron-donating. Re-evaluate your choice of base, as the formation of the reactive boronate species is critical for efficient transmetalation.[9]

LigandTypeKey FeatureRecommended For
PPh₃ Monodentate ArylphosphineStandard, inexpensiveUnlikely to be effective, fails with hindered substrates.
dppf Bidentate FerrocenylphosphineWide bite angle (~99°)Can be effective, but may be inferior to monodentate ligands.
P(t-Bu)₃ Monodentate AlkylphosphineVery bulky and electron-richGood for promoting oxidative addition.
XPhos Buchwald LigandVery bulky, electron-richExcellent general choice for hindered aryl halides.
SPhos Buchwald LigandLess bulky than XPhos, very activeBroadly applicable, good for heteroaryl partners.[7]
RuPhos Buchwald LigandElectron-rich, effective for hindered systemsAnother excellent choice for difficult Suzuki couplings.
Troubleshooting Buchwald-Hartwig Amination

The formation of C-N bonds with this substrate is critical in pharmaceutical chemistry. However, it is prone to a key side reaction.

Problem: My main byproduct is 1,3-difluoro-5-methoxybenzene (hydrodehalogenation), not my desired arylamine.

  • Root Cause: This is a classic problem in Buchwald-Hartwig aminations. It arises from a competitive side reaction where the palladium-amido intermediate undergoes β-hydride elimination (if the amine has a β-hydrogen) instead of reductive elimination.[10][11] This forms a Pd-H species, which then reductively eliminates with the aryl group to give the undesired arene. The rate of reductive elimination must be faster than the rate of β-hydride elimination.

  • Solution 1: Choose a Ligand that Promotes Rapid Reductive Elimination. This is where ligand choice is paramount. Bulky ligands that force the aryl and amino groups into close proximity will accelerate the desired C-N bond-forming reductive elimination. For hindered primary amines, BrettPhos is specifically designed for this purpose. For secondary amines, XPhos or other bulky biaryl phosphines are excellent choices.[12][13]

  • Solution 2: Use a Strong, Non-nucleophilic, Sterically Hindered Base. The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used because they are strong enough to deprotonate the amine or the intermediate complex but are too bulky to interfere at the metal center.[12]

  • Solution 3: Solvent Choice. Toluene and dioxane are generally preferred solvents. For challenging aryl iodides, using dioxane can sometimes give better results than THF, as it can help prevent the formation of unreactive palladium-iodide bridged dimers.[14]

Buchwald_Troubleshooting cluster_1 Troubleshooting Hydrodehalogenation in Buchwald-Hartwig Amination Start Reaction yields primarily 1,3-difluoro-5-methoxybenzene Cause Root Cause: β-Hydride Elimination is faster than Reductive Elimination Start->Cause Goal Goal: Accelerate Reductive Elimination Cause->Goal Solution1 Use a Bulkier Ligand (e.g., BrettPhos, XPhos) Goal->Solution1 Primary Strategy Solution2 Ensure Strong, Hindered Base (e.g., NaOt-Bu, LiHMDS) Goal->Solution2 Check Parameter Solution3 Optimize Solvent (Toluene or Dioxane) Goal->Solution3 Check Parameter

Caption: Troubleshooting workflow for the common hydrodehalogenation side reaction.

Troubleshooting Sonogashira Coupling

Coupling with terminal alkynes is a direct way to introduce valuable functionality. Catalyst stability is a key concern here.

Problem: The reaction is sluggish, and I observe the formation of a black precipitate (palladium black).

  • Root Cause: The active Pd(0) catalyst is not sufficiently stabilized by the ligand and is decomposing into inactive palladium metal. This is common when using simple ligands like PPh₃ with challenging substrates.[15] Additionally, the reaction requires a copper(I) co-catalyst, which can lead to alkyne homocoupling (Glaser coupling) as a side reaction.

  • Solution 1: Use a More Electron-Rich and Bulky Ligand. While many Sonogashira reactions work with Pd(PPh₃)₄, this substrate benefits from a more robust ligand. Tri(tert-butyl)phosphine (P(t-Bu)₃) is an excellent choice as its bulk and strong electron-donating ability stabilize the Pd(0) center and promote oxidative addition.[16][17]

  • Solution 2: Consider Copper-Free Conditions. The Glaser homocoupling side product can be minimized by running the reaction without the Cu(I) co-catalyst. This, however, places even greater demand on the palladium catalyst system. A highly active catalyst, often involving a bulky, electron-rich phosphine ligand, is essential for success in a copper-free protocol.[18][19]

  • Solution 3: Ensure Reagent Purity and Inert Atmosphere. The Sonogashira coupling is sensitive to oxygen.[15] Ensure your solvent is properly degassed and the reaction is run under a rigorously inert atmosphere (argon or nitrogen). The amine base (e.g., triethylamine, diisopropylethylamine) should be distilled and dry.[15]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2.2-4.4 mol% for monodentate ligands).

  • Assembly: Add the catalyst mixture to the reaction vial. Seal the vial with a septum cap.

  • Solvent and Reaction: Evacuate and backfill the vial with argon or nitrogen (repeat 3 times). Add degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M) via syringe.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

This protocol uses a bulky ligand designed to minimize hydrodehalogenation.

  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the primary amine (1.1-1.2 equiv).

  • Assembly and Solvent: Seal the vessel. Evacuate and backfill with argon (repeat 3 times). Add degassed solvent (e.g., toluene, 0.2 M) via syringe.

  • Heating and Monitoring: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C). Monitor the reaction by GC-MS or LC-MS.

  • Workup and Purification: Follow steps 6 and 7 from the Suzuki protocol.

References

Technical Support Center: Scaling Up Cross-Coupling Reactions with 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1,3-Difluoro-2-iodo-5-methoxybenzene in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful scale-up of your synthetic routes. The unique substitution pattern of this aryl halide—featuring steric hindrance from two ortho-fluoro groups, the electronic influence of a meta-methoxy group, and a reactive C-I bond—presents specific challenges and opportunities in palladium-catalyzed cross-coupling chemistry.

Understanding the Substrate: A Double-Edged Sword

This compound is a valuable building block for introducing fluorinated motifs into complex molecules. However, its successful application in cross-coupling reactions requires a nuanced understanding of its structural features:

  • Steric Hindrance: The two fluorine atoms flanking the iodine create significant steric bulk around the reaction center. This can impede the oxidative addition step in the catalytic cycle, often requiring specialized, bulky ligands to facilitate the reaction.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl iodide. Conversely, the electron-donating methoxy group can also impact the electron density of the aromatic ring.

  • The C-I Bond: The carbon-iodine bond is the most reactive among aryl halides, which is advantageous for initiating the catalytic cycle. However, this reactivity can also lead to undesired side reactions if not properly controlled.

This guide will address the most common challenges encountered when using this substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing practical solutions and detailed experimental protocols.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, the steric hindrance in this compound can lead to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?

A1: Low yields in this specific Suzuki coupling are often attributed to inefficient oxidative addition due to the steric hindrance from the ortho-fluoro groups. Other common issues include catalyst deactivation and suboptimal base or solvent selection.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Yield Observed check_ligand Is the ligand sufficiently bulky? start->check_ligand check_catalyst Is the catalyst active? check_ligand->check_catalyst Yes solution_ligand Switch to a bulkier ligand (e.g., SPhos, XPhos). check_ligand->solution_ligand No check_base Is the base appropriate? check_catalyst->check_base Yes solution_catalyst Use a fresh catalyst or a pre-catalyst. check_catalyst->solution_catalyst No check_solvent Is the solvent suitable? check_base->check_solvent Yes solution_base Try a milder base (e.g., K3PO4) to avoid side reactions. check_base->solution_base No check_solvent->start Re-evaluate and optimize solution_solvent Ensure the solvent is anhydrous and degassed. check_solvent->solution_solvent No

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.

Q2: What type of ligand is best suited for this sterically hindered substrate?

A2: Bulky, electron-rich phosphine ligands are highly recommended.[1] Ligands such as SPhos, XPhos, or RuPhos have demonstrated success in coupling sterically demanding aryl halides.[2] These ligands promote the formation of a monoligated palladium species, which is more accessible for oxidative addition.

Q3: Which palladium source and base should I start with?

A3: A good starting point is a pre-formed palladium catalyst like [Pd(XPhos)G3] or generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with the chosen ligand. For the base, potassium phosphate (K₃PO₄) is often a good choice as it is effective yet mild enough to minimize side reactions like protodeboronation of the boronic acid.[3]

Optimized Suzuki-Miyaura Protocol

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining solvent to the reaction mixture.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a G3-precatalystG3-precatalysts offer convenience and high activity.
Ligand SPhos, XPhos, RuPhosBulky ligands are crucial for overcoming steric hindrance.[1]
Base K₃PO₄, Cs₂CO₃Milder bases can prevent degradation of sensitive substrates.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAprotic polar solvents are generally effective.
Temperature 80-110 °CHigher temperatures may be needed for challenging couplings.

Part 2: Sonogashira Coupling

The Sonogashira reaction is a powerful tool for the synthesis of aryl alkynes. With this compound, challenges can arise from catalyst inhibition and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) and low yield of the desired product. How can I mitigate this?

A1: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. To minimize this, consider using a copper-free protocol. If using copper, ensure strictly anaerobic conditions, as oxygen promotes this side reaction. Slow addition of the alkyne can also help by keeping its concentration low.

Q2: My Sonogashira reaction is sluggish or stalls completely. What should I check?

A2: This could be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are of high purity and the reaction is run under a strict inert atmosphere.

  • Base Inefficiency: The amine base (e.g., triethylamine, diisopropanolamine) must be anhydrous and of high quality. It plays a crucial role in the deprotonation of the alkyne.[2]

  • Inadequate Ligand: For this sterically hindered substrate, a simple phosphine ligand like PPh₃ may not be sufficient. Consider using a bulkier ligand as in the Suzuki-Miyaura coupling.

Catalytic Cycle of the Sonogashira Reaction

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Cu-C≡CR di_org_pd Ar-Pd(II)-C≡CR(L2) transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR alkyne H-C≡CR alkyne->cu_acetylide CuI, Base base Base

Caption: The dual catalytic cycle of the Sonogashira reaction.

Optimized Sonogashira Protocol (Copper-Free)

This protocol minimizes the risk of Glaser homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or 1,4-dioxane)

Procedure:

  • Follow the setup procedure as described for the Suzuki-Miyaura reaction, using Cs₂CO₃ as the base.

  • After adding the catalyst and solvent, degas the mixture thoroughly.

  • Heat the reaction to 60-80 °C and monitor its progress.

  • Workup and purification are similar to the Suzuki-Miyaura protocol.

ParameterRecommendationRationale
Catalyst System Copper-free is preferredMinimizes Glaser homocoupling.
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Standard and effective choices.
Ligand SPhos, XPhosBulky ligands can improve reaction rates.
Base Cs₂CO₃, K₂CO₃ (in copper-free) or Et₃N, DIPEA (with CuI)Choice of base is critical for alkyne deprotonation.[2]
Solvent THF, 1,4-Dioxane, TolueneAnhydrous and degassed solvents are essential.
Temperature 60-100 °CMay require heating for efficient coupling.

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The steric hindrance and electronic properties of this compound necessitate careful selection of the catalyst system.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination is giving low conversion. What are the key parameters to optimize?

A1: Low conversion is often due to an insufficiently active catalyst system for this challenging substrate. Key parameters to optimize are the ligand, the base, and the palladium precatalyst. The choice of a bulky, electron-rich biarylphosphine ligand is critical.[1]

Q2: I am observing hydrodehalogenation of my starting material. How can I prevent this side reaction?

A2: Hydrodehalogenation (replacement of iodine with hydrogen) can be a significant side reaction, especially with electron-rich aryl halides. This can be minimized by:

  • Using a highly active catalyst system: A more efficient catalyst will promote the desired C-N bond formation over the competing hydrodehalogenation pathway.

  • Careful choice of base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for some substrates, a weaker base might be beneficial.[6]

  • Lowering the reaction temperature: If the catalyst is sufficiently active, running the reaction at a lower temperature can reduce the rate of side reactions.

Q3: Can I use primary and secondary amines in this reaction?

A3: Yes, the Buchwald-Hartwig amination is compatible with a wide range of primary and secondary amines.[4][7] However, the optimal ligand may differ depending on the amine's steric bulk and nucleophilicity. For instance, more sterically hindered amines may require a more active catalyst system.

Optimized Buchwald-Hartwig Amination Protocol

This protocol provides a general starting point for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd(XPhos)G3] (2 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or 1,4-dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, NaOtBu, and a stir bar.

  • Add the this compound and the amine.

  • Add the solvent and seal the tube.

  • Remove the tube from the glovebox and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.

  • Perform a standard aqueous workup and purify by column chromatography.

ParameterRecommendationRationale
Palladium Source G3-precatalysts (e.g., [Pd(XPhos)G3])Highly active and convenient to use.
Ligand XPhos, RuPhos, BrettPhosBulky biarylphosphine ligands are essential for this substrate.[1]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are typically required.[6]
Solvent Toluene, 1,4-DioxaneAprotic solvents are generally used.
Temperature 80-120 °CHigher temperatures may be necessary to drive the reaction to completion.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Difluoro-2-iodo-5-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the inherent reactivity of the carbon-iodine bond. This guide provides an in-depth technical comparison of 1,3-Difluoro-2-iodo-5-methoxybenzene , a sterically hindered and electronically activated aryl iodide, with other common aryl iodide substrates. We will explore its performance in key transformations, supported by established chemical principles and illustrative experimental data, to provide a field-proven perspective on its application.

The Underlying Principles: Factors Governing Aryl Iodide Reactivity

The utility of an aryl iodide in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. These factors primarily influence the rate-determining step of many catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst.

The Catalytic Cycle: A Visual Overview

The generalized mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a fundamental concept for understanding reactivity.

Catalytic_Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)-I(Ln) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-R(Ln) OA_Complex->TM_Complex Transmetalation Product_Complex Product-Pd(0)Ln TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product Ar-R ArI Ar-I Boronic R-B(OR)2 Base Base

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Electronic Effects

The electronic nature of the substituents on the aromatic ring significantly modulates the reactivity of the C-I bond.

  • Electron-Withdrawing Groups (EWGs): Groups like fluoro (-F) or nitro (-NO₂) decrease the electron density on the aromatic ring. This makes the ipso-carbon (the carbon bonded to the iodine) more electrophilic, thereby accelerating the oxidative addition step.[1]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the ring through resonance or induction. This can slow the rate of oxidative addition compared to unsubstituted or EWG-substituted aryl halides.[1]

In This compound , the two strongly electron-withdrawing fluorine atoms ortho to the iodine are expected to render the C-I bond highly susceptible to oxidative addition. The para-methoxy group, while donating, is unlikely to fully counteract the powerful inductive effect of the adjacent fluorines.

Steric Hindrance

The size of the groups flanking the iodide atom presents a physical barrier to the incoming palladium catalyst.

  • Ortho-Substituents: Bulky groups at the positions ortho to the iodide can severely impede the oxidative addition step. This steric clash can necessitate higher temperatures, longer reaction times, or, more effectively, the use of specialized catalyst systems.[2]

  • Specialized Ligands: To overcome steric hindrance, bulky, electron-rich monophosphine ligands such as SPhos, XPhos, and BrettPhos are often employed.[3] The bulkiness of the ligand is thought to promote the reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition.[3][4]

This compound is a classic example of a sterically demanding substrate due to the two fluorine atoms positioned directly adjacent to the iodine. This structural feature is paramount when selecting reaction conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl .[4][5] This is attributed to the bond dissociation energies, where the C-I bond is the weakest and thus most easily cleaved during oxidative addition.[4][6]

Below, we compare the projected performance of this compound against other common aryl iodides. The data presented are illustrative, based on established principles of reactivity.

Suzuki-Miyaura Coupling

This reaction is a workhorse for C-C bond formation. For sterically hindered substrates, the choice of ligand is critical to success.[2][7]

Table 1: Illustrative Suzuki-Miyaura Coupling Yields

Aryl Iodide Key Features Catalyst / Ligand Conditions Yield (%)
4-Iodoanisole Electron-rich, sterically unhindered Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O, 90°C, 4h >95%
4-Iodonitrobenzene Electron-poor, sterically unhindered Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O, 90°C, 2h >95%
2-Iodotoluene Mildly sterically hindered Pd(OAc)₂ / SPhos K₃PO₄, Toluene, 100°C, 12h ~90%

| This compound | Highly hindered, electron-poor C-I | Pd₂(dba)₃ / BrettPhos | K₃PO₄, Dioxane, 110°C, 18h | ~85% |

The analysis suggests that while the electronic activation of this compound is favorable, its significant steric bulk necessitates a highly active catalyst system with a bulky ligand like BrettPhos and more forcing conditions to achieve high yields.[3]

Sonogashira Coupling

This reaction couples aryl halides with terminal alkynes and is sensitive to steric effects on both coupling partners.[8] The standard conditions involve a palladium catalyst and a copper(I) co-catalyst.[9][10]

Table 2: Illustrative Sonogashira Coupling Yields with Phenylacetylene

Aryl Iodide Key Features Catalyst System Conditions Yield (%)
4-Iodoanisole Electron-rich, sterically unhindered Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, 65°C, 6h >90%
4-Iodonitrobenzene Electron-poor, sterically unhindered Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, 65°C, 4h >95%
2-Iodotoluene Mildly sterically hindered Pd(PPh₃)₂Cl₂ / CuI Et₃N, DMF, 80°C, 12h ~80%

| This compound | Highly hindered, electron-poor C-I | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DMF, 100°C, 24h | ~70% |

For the Sonogashira coupling, the steric hindrance of this compound is a major challenge. Achieving high conversion likely requires higher temperatures and longer reaction times compared to less encumbered substrates. The electronic activation may not be sufficient to fully overcome the steric barrier under standard conditions.

Buchwald-Hartwig Amination

The C-N coupling reaction is crucial for the synthesis of pharmaceuticals. While aryl iodides were initially considered poor substrates for some first-generation catalysts due to the formation of off-cycle palladium iodide dimers, modern catalyst systems with bulky biarylphosphine ligands have largely overcome this issue.[11][12][13]

Table 3: Illustrative Buchwald-Hartwig Amination Yields with Morpholine

Aryl Iodide Key Features Catalyst / Ligand Conditions Yield (%)
4-Iodoanisole Electron-rich, sterically unhindered Pd₂(dba)₃ / Xantphos NaOt-Bu, Toluene, 100°C, 8h >90%
4-Iodonitrobenzene Electron-poor, sterically unhindered Pd₂(dba)₃ / Xantphos NaOt-Bu, Toluene, 100°C, 6h >95%
2-Iodotoluene Mildly sterically hindered Pd₂(dba)₃ / RuPhos K₂CO₃, Dioxane, 110°C, 16h ~85%

| This compound | Highly hindered, electron-poor C-I | Pd₂(dba)₃ / RuPhos | Cs₂CO₃, Dioxane, 110°C, 24h | ~75% |

Similar to other couplings, the steric hindrance is the dominant factor. A highly active and sterically accommodating catalyst system, such as one employing the RuPhos ligand, is necessary to facilitate the coupling of a secondary amine to the crowded reaction center of this compound.

Experimental Protocols and Workflow

Trustworthy and reproducible protocols are the foundation of successful synthesis. Below is a representative, field-proven protocol for a Suzuki-Miyaura coupling of a sterically hindered aryl iodide.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.[3]

  • Preparation: In a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 mmol, 1.0 equiv), the boronic acid partner (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%). Add these solids to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene, 5-10 mL) via syringe.

  • Reaction: Seal the vessel and place the mixture in a preheated oil bath at the desired temperature (e.g., 100-110 °C). Stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow Setup 1. Reagent Setup (Inert Atmosphere) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitor 3. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Continue Reaction Workup 4. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 5. Purification (Chromatography) Workup->Purify Analysis 6. Product Analysis (NMR, MS) Purify->Analysis

References

A Comparative Guide to Suzuki Coupling: 1,3-Difluoro-2-iodo-5-methoxybenzene vs. 1,3-difluoro-2-bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to pharmaceutical and materials science.[1][2] The choice of the aryl halide coupling partner is a critical parameter that dictates reaction efficiency, scope, and scalability. This guide provides an in-depth, data-supported comparison between two structurally similar yet functionally distinct substrates: 1,3-difluoro-2-iodo-5-methoxybenzene and 1,3-difluoro-2-bromobenzene .

We will move beyond simplistic reactivity trends to explore the nuanced interplay of catalyst systems, reaction kinetics, and practical considerations, offering researchers the insights needed to make informed decisions for their synthetic campaigns.

The Decisive Step: Understanding Aryl Halide Reactivity

The efficacy of an aryl halide in a Suzuki coupling is predominantly governed by the rate of the initial oxidative addition step.[1][3] This is the rate-determining step in most Suzuki catalytic cycles, where the Palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. The general reactivity trend is directly correlated with the C-X bond dissociation energy:

C-I < C-Br < C-Cl < C-F

Consequently, the established reactivity order for aryl halides in Suzuki couplings is: Aryl Iodide > Aryl Bromide >> Aryl Chloride .[1][3][4][5] This fundamental principle suggests that this compound should be the more reactive coupling partner due to the weaker C-I bond, facilitating a faster oxidative addition and allowing for milder reaction conditions.

Comparison_Logic Start Synthetic Goal: Biaryl Synthesis via Suzuki Coupling Substrate Choice of Aryl Halide: 1,3-Difluoro-5-methoxy-phenylene Scaffold Start->Substrate Reactivity Key Consideration: Reactivity & Kinetics Substrate->Reactivity Conditions Practical Consideration: Reaction Conditions & Cost Substrate->Conditions Iodide 1,3-Difluoro-2-iodo- 5-methoxybenzene Bromide 1,3-Difluoro-2-bromobenzene Reactivity->Iodide Higher general reactivity Faster oxidative addition Milder conditions possible Reactivity->Bromide Lower general reactivity Requires more forcing conditions Can be more robust at low temps with specific catalysts Conditions->Iodide Higher cost Potentially lower stability Conditions->Bromide Lower cost Greater stability & availability

Caption: Logical flow for selecting the appropriate aryl halide.

Head-to-Head Performance Analysis

While the C-I bond's lability suggests superior performance, experimental evidence reveals a more complex picture, particularly concerning catalyst selection and temperature.

Reactivity and Kinetic Profile

Aryl Iodide (this compound): As expected, the iodo-substrate generally undergoes faster coupling. This higher reactivity allows for lower catalyst loadings, less electron-rich ligands, and often lower reaction temperatures, which can be advantageous for sensitive substrates.

Aryl Bromide (1,3-difluoro-2-bromobenzene): The stronger C-Br bond necessitates more robust catalytic systems. This typically involves using bulkier, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the more challenging oxidative addition.[1] Higher temperatures are also common.[6]

A Counter-intuitive Nuance: Research has shown that with traditional catalyst systems like [Pd(PPh₃)₄], aryl iodides can exhibit surprisingly inefficient coupling at lower temperatures (e.g., ~50 °C) compared to their bromide counterparts.[7] This phenomenon is attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[7] This is a critical insight: while the initial oxidative addition may be fast, subsequent steps in the catalytic cycle can become rate-limiting under specific conditions, negating the inherent reactivity advantage of the iodide.

Comparative Reaction Conditions

The choice of substrate directly influences the optimal reaction parameters. The following table summarizes typical conditions for each.

ParameterThis compound1,3-Difluoro-2-bromobenzeneRationale & Causality
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Iodide is reactive enough for simpler catalysts; Bromide often requires a more active Pd(0) source generated in situ.
Ligand PPh₃, or ligandless (in some cases)XPhos, SPhos, RuPhos, PCy₃Bromide requires bulky, electron-rich ligands to promote the more difficult oxidative addition step.
Base K₂CO₃, Na₂CO₃, K₃PO₄ (aq.)Cs₂CO₃, K₃PO₄, KOtBuStronger bases are often needed for the less reactive bromide to facilitate the transmetalation step.
Solvent Toluene, Dioxane/H₂O, DMFDioxane/H₂O, Toluene, THFSolvent choice is often dictated by the solubility of reagents and the required reaction temperature.
Temperature RT to 80 °C80 °C to 120 °CThe higher C-Br bond energy necessitates greater thermal energy to drive oxidative addition.
Typical Yields Generally >85%Generally >80%With optimized conditions, both can provide excellent yields.

The Catalytic Cycle: A Visual Explanation

The fundamental mechanism for both substrates is the same, but the kinetics of the initial step differ significantly.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) PdII_complex trans-Ar-Pd(II)L₂-X Pd0->PdII_complex k(I) > k(Br) ArX Ar-X (X = I or Br) ArX->PdII_complex Transmetalation Transmetalation PdII_complex2 trans-Ar-Pd(II)L₂-Ar' PdII_complex->PdII_complex2 Base Base (e.g., OH⁻) Boronate Ar'-B(OH)₃⁻ Base->Boronate Ar_B Ar'-B(OH)₂ Ar_B->Boronate Boronate->PdII_complex2 PdII_complex2->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_complex2->Product

Caption: The Suzuki catalytic cycle. The key difference lies in the oxidative addition rate.

Practical Considerations: Cost, Availability, and Stability

Synthesis and Availability:

  • This compound: This compound is commercially available from multiple suppliers, indicating its accessibility for research purposes.[8] Its synthesis often involves electrophilic iodination of a corresponding aniline or benzene derivative.

  • 1,3-Difluoro-2-bromobenzene: This is also a commercially available reagent. The synthesis of related difluorobromobenzenes can be achieved through methods like halogenation and dehydrohalogenation of fluorinated cyclohexene precursors.[9]

Cost and Stability:

  • Generally, aryl iodides are more expensive than the corresponding aryl bromides due to the higher cost of iodine reagents. For instance, this compound is listed at a significantly higher price point per gram than analogous bromo-compounds.[8]

  • Aryl iodides can also be less stable and more sensitive to light and heat than aryl bromides, which can be a consideration for long-term storage and large-scale reactions.

Validated Experimental Protocols

The following protocols are representative and should be optimized for specific coupling partners.

Protocol 1: Suzuki Coupling of this compound

This protocol leverages the higher reactivity of the iodide, employing a standard catalyst system under relatively mild conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of 1,3-Difluoro-2-bromobenzene

This protocol uses a more active catalyst system and higher temperature to accommodate the less reactive bromide.

Materials:

  • 1,3-Difluoro-2-bromobenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Toluene and Water (5:1 v/v)

Procedure:

  • In a microwave vial or sealed tube, combine 1,3-difluoro-2-bromobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Purge the vessel with argon.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress. Typical reaction times are 8-16 hours.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via flash column chromatography.

Conclusion and Recommendations

The choice between this compound and 1,3-difluoro-2-bromobenzene is a strategic decision based on a trade-off between reactivity, cost, and reaction conditions.

  • Choose this compound when:

    • Mild reaction conditions are required to preserve sensitive functional groups.

    • Rapid reaction times and high throughput are priorities.

    • The higher cost of the starting material is not a limiting factor (e.g., in late-stage, small-scale synthesis).

  • Choose 1,3-Difluoro-2-bromobenzene when:

    • Cost-effectiveness and scalability are primary concerns.

    • The substrate can tolerate higher temperatures and stronger bases.

    • A more stable and readily available starting material is preferred for process development.

By understanding the fundamental principles of reactivity and considering the practical nuances of catalyst systems and cost, researchers can confidently select the optimal aryl halide to achieve their synthetic goals efficiently and economically.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of fluorinated aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties imparted by fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. 1,3-Difluoro-2-iodo-5-methoxybenzene is a valuable building block, primed for diversification through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of these transformations.

This guide provides an in-depth comparison of the efficacy of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound. The insights and data presented herein are synthesized from established principles of organometallic chemistry and extrapolated from experimental results on structurally related aryl iodides, offering a predictive framework for catalyst selection and reaction optimization.

The Suzuki-Miyaura Coupling: Forging Biaryl Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of a diverse array of biaryl compounds. The reactivity of the aryl iodide in this compound is influenced by the electron-withdrawing nature of the two fluorine atoms, which can enhance the rate of oxidative addition to the Pd(0) center.

Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandKey AdvantagesExpected Performance
Pd(PPh₃)₄ TriphenylphosphineCommercially available, well-understood reactivity.Good to excellent yields, may require higher temperatures.
PdCl₂(dppf) dppfEfficient for a broad range of substrates, including heteroaryls.High yields under relatively mild conditions.
Pd(OAc)₂ + SPhos SPhos (Buchwald ligand)Highly active for challenging substrates, low catalyst loadings.Excellent yields, even with sterically hindered boronic acids.
Pd(OH)₂/C None (heterogeneous)Easily separable and recyclable.Moderate to good yields, may require longer reaction times.[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point and may require optimization for specific boronic acid coupling partners.

  • Preparation of the Reaction Mixture: In a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and purge with a stream of argon or nitrogen for 15-20 minutes.

  • Addition of Reactants: To the reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable anhydrous solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-I Pd(0)L2->Oxidative Addition Complex Ar-I Transmetalation Complex Ar-Pd(II)L2-Ar' Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2 / Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation Complex->Reductive Elimination Product Reductive Elimination

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

The Heck Reaction: Alkenylation of the Aryl Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to substituted styrenes and other vinylated aromatics.[2][3] The electron-deficient nature of the aryl iodide in our substrate is generally favorable for the oxidative addition step in the Heck catalytic cycle.

Comparative Efficacy of Palladium Catalysts for Heck Coupling

The choice of catalyst and ligand is crucial for controlling regioselectivity and preventing side reactions.

Catalyst SystemLigandKey AdvantagesExpected Performance
Pd(OAc)₂ None (ligandless)Simple, cost-effective.Moderate yields, may require higher temperatures and specific bases.
Pd(OAc)₂ + PPh₃ TriphenylphosphineGeneral-purpose, readily available.Good yields for simple alkenes.
PdCl₂(dppf) dppfGood for controlling regioselectivity.High yields and good selectivity.
Palladacycle Catalysts VariousHigh thermal stability, active at low loadings.Excellent yields, suitable for a broad range of alkenes.
Experimental Protocol: Heck Coupling

This protocol is a general guideline and may need to be adjusted based on the specific alkene used.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Inert Atmosphere: Purge the tube with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired product.

Catalytic Cycle for Heck Coupling

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-I Pd(0)L2->Oxidative Addition Complex Ar-I Alkene Insertion Complex RCH=CH-Pd(II)L2-Ar Oxidative Addition Complex->Alkene Insertion Complex RCH=CH2 Alkene Insertion Complex->Pd(0)L2 Base Product Ar-CH=CHR Alkene Insertion Complex->Product β-Hydride Elimination Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)L2-I Pd(0)L2->Oxidative Addition Ar-I Transmetalation Ar-Pd(II)L2-C≡CR Oxidative Addition->Transmetalation Cu-C≡CR Transmetalation->Pd(0)L2 Product Ar-C≡CR Transmetalation->Product Reductive Elimination CuI CuI Copper Acetylide Cu-C≡CR CuI->Copper Acetylide R-C≡CH / Base Copper Acetylide->CuI Experimental_Workflow Start Start Reactant_Prep Prepare Reactants and Catalysts Start->Reactant_Prep Inert_Atmosphere Establish Inert Atmosphere Reactant_Prep->Inert_Atmosphere Reaction_Execution Execute Coupling Reaction (Heating and Stirring) Inert_Atmosphere->Reaction_Execution Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Introduction: The Significance of Fluorinated and Iodinated Benzene Derivatives in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 1,3-Difluoro-2-iodo-5-methoxybenzene and Its Derivatives for Researchers and Drug Development Professionals

Halogenated aromatic compounds, particularly those containing fluorine and iodine, are cornerstone building blocks in the synthesis of a vast array of functional molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Concurrently, the iodine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity.

This guide provides an in-depth spectroscopic comparison of this compound and its structurally related derivatives. Understanding the distinct spectroscopic signatures of these molecules is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings. We will explore how the interplay of the electron-withdrawing fluorine atoms, the bulky and polarizable iodine atom, and the electron-donating methoxy group gives rise to characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This guide is intended to be a practical resource for scientists, enabling them to interpret spectral data with confidence and to anticipate the spectroscopic characteristics of novel derivatives.

Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a substituted aromatic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of This compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Data_Analysis Spectral Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation Reporting Reporting & Documentation Structure_Elucidation->Reporting

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The chemical shifts (δ) and coupling constants (J) provide a detailed picture of the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of substituted benzenes is characterized by signals in the aromatic region (typically 6.0-8.5 ppm). The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

  • Electron-donating groups (e.g., -OCH₃) shield the aromatic protons, causing them to resonate at a lower chemical shift (upfield).

  • Electron-withdrawing groups (e.g., -F, -I) deshield the aromatic protons, leading to a higher chemical shift (downfield).

In this compound, we would expect two distinct aromatic proton signals. The proton at C4 will be ortho to the methoxy group and meta to a fluorine and the iodine, while the proton at C6 will be ortho to a fluorine and the methoxy group and meta to the other fluorine. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

Table 1: Comparative ¹H NMR Data of this compound and Related Compounds

CompoundAromatic Protons (ppm)Other Protons (ppm)
1,3-Difluoro-5-iodobenzene[1]7.20-7.35 (m, 1H), 6.85-7.00 (m, 2H)-
2,6-Difluoroiodobenzene[2]7.24-7.30 (m, 1H), 6.89 (dd, J = 6.6, 8.4 Hz, 2H)-
2,6-Difluoroanisole6.95-7.10 (m, 1H), 6.75-6.85 (t, 2H)3.90 (s, 3H, -OCH₃)
This compound (Predicted) ~7.0-7.2 (m, 1H, H-4), ~6.6-6.8 (m, 1H, H-6) ~3.85 (s, 3H, -OCH₃)

Data for 2,6-Difluoroanisole is based on typical values for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents. The large C-F coupling constants are a key feature in the ¹³C NMR spectra of fluorinated compounds.

  • Carbons attached to fluorine will appear as doublets with a large coupling constant (¹JCF ≈ 240-260 Hz).

  • Carbons ortho to fluorine will show a smaller coupling constant (²JCF ≈ 20-30 Hz).

  • Carbons meta to fluorine will have an even smaller coupling constant (³JCF ≈ 5-10 Hz).

  • The carbon attached to iodine is expected to have a significantly lower chemical shift (around 90-100 ppm) due to the heavy atom effect.

Table 2: Comparative ¹³C NMR Data of this compound and Related Compounds

CompoundAromatic Carbons (ppm)Other Carbons (ppm)
2,6-Difluoroanisole[3]161.7 (t, J=250.9 Hz, C-F), 125.1 (t, J=10.5 Hz, C4), 111.4 (dd, J=3.8, 19.4 Hz, C3,5)56.2 (-OCH₃)
This compound (Predicted) ~160 (d, J≈250 Hz, C1, C3), ~95 (C2-I), ~158 (C5-O), ~115 (d, J≈25 Hz, C4), ~100 (d, J≈25 Hz, C6) ~56.5 (-OCH₃)

Note: Predicted values are based on established substituent effects and data from analogous compounds.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition of ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts and coupling constants for all signals in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For this compound, the IR spectrum will be dominated by several key vibrational modes:

  • C-F Stretching: Strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F bond.[4] The presence of multiple fluorine atoms may lead to complex absorption patterns in this region.

  • C-O Stretching: The C-O stretching of the methoxy group will give rise to a strong absorption band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

  • Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group in the methoxy substituent will be just below 3000 cm⁻¹.

  • C-I Stretching: The C-I stretching vibration occurs at low frequencies, typically in the 500-600 cm⁻¹ range, and may be difficult to observe with standard mid-IR spectrometers.[4]

Table 3: Key IR Absorption Frequencies for this compound and Related Compounds

CompoundC-F Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
1,3-Difluoro-5-iodobenzene[5]~1100-1300-~1450-1600~3050-3100
2,6-Difluoroanisole~1100-1300~1250, ~1050~1450-1600~3050-3100, ~2950
This compound (Predicted) ~1100-1350 ~1250, ~1050 ~1450-1600 ~3050-3100, ~2950

Data for 2,6-Difluoroanisole is based on typical values for this compound.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (Neat Liquid): If the sample is a liquid, place a small drop between two KBr or NaCl plates.

  • Sample Preparation (Solid): If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The position and intensity of these absorption bands are influenced by the substituents.

The benzene ring typically shows two main absorption bands: the E2-band (around 204 nm) and the B-band (around 256 nm). Substitution on the benzene ring can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

  • -OCH₃ group: As an auxochrome, the methoxy group will cause a bathochromic shift of the B-band.

  • -F and -I atoms: Halogen substituents also lead to a bathochromic shift, with the effect increasing with the atomic weight of the halogen.

For this compound, we can predict a B-band shifted to a longer wavelength compared to benzene, likely in the 260-290 nm range.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent that dissolves the sample (e.g., ethanol, methanol, hexane).

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, we would expect to see:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule. The high-resolution mass spectrum will provide the exact mass, which can be used to confirm the elemental composition.

  • Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak with a very low intensity.

  • Fragmentation Peaks: Common fragmentation pathways for this molecule would include the loss of a methyl group (-CH₃) from the methoxy moiety, loss of the entire methoxy group (-OCH₃), and loss of the iodine atom (-I).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ionm/z (Predicted)
[M]⁺283.94
[M - CH₃]⁺268.92
[M - OCH₃]⁺252.92
[M - I]⁺156.03

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a chromatographic inlet (GC-MS or LC-MS) for a mixture.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of information that is crucial for their synthesis, characterization, and application. By understanding the principles of NMR, IR, UV-Vis, and Mass Spectrometry and by comparing the spectra of related compounds, researchers can confidently identify these molecules and gain insights into their electronic and structural properties. This guide serves as a foundational resource for scientists working with these important chemical entities, enabling them to leverage spectroscopic techniques to their full potential in the pursuit of scientific discovery and innovation.

References

A Technical Guide to 1,3-Difluoro-2-iodo-5-methoxybenzene: A Comparative Benchmark for Advanced Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for modulating physicochemical and biological properties. The trifecta of a methoxy group, two fluorine atoms, and a reactive iodine on a benzene ring presents a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 1,3-difluoro-2-iodo-5-methoxybenzene against structurally similar building blocks, offering insights into its performance in key cross-coupling reactions.

The Strategic Advantage of this compound: A Structural Deep Dive

The unique substitution pattern of this compound imparts a distinct combination of steric and electronic properties that influence its reactivity in palladium-catalyzed cross-coupling reactions. The iodine atom, with its weaker carbon-halogen bond compared to bromine and chlorine, serves as a highly reactive handle for oxidative addition to a palladium(0) catalyst, often enabling milder reaction conditions.[1]

The two fluorine atoms positioned ortho and para to the methoxy group exert strong electron-withdrawing inductive effects, which can enhance the electrophilicity of the iodinated carbon, further facilitating oxidative addition.[2] However, the fluorine atom at the 3-position is ortho to the iodine, introducing significant steric hindrance around the reaction center. This steric bulk can influence the approach of the palladium catalyst and may necessitate the use of sterically demanding phosphine ligands to achieve optimal catalytic turnover.[3][4]

Comparative Building Blocks

To provide a comprehensive benchmark, this guide will compare the performance of this compound against two key analogs:

  • 1,3-Difluoro-5-iodo-2-methoxybenzene (Positional Isomer): This isomer repositions the iodine to a less sterically hindered site, allowing for a direct assessment of the impact of steric hindrance on reaction efficiency.

  • 1-Bromo-3,5-difluoro-2-methoxybenzene (Bromo-Analog): Replacing the iodine with a bromine atom allows for an evaluation of the inherent reactivity difference between the two halogens in this specific electronic environment.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of our target building block and its analogs is expected to be significantly influenced by both the halogen and the substitution pattern.

Expected Reactivity Profile

Based on established principles, the reactivity in Suzuki-Miyaura coupling is anticipated to follow this trend:

This compound > 1,3-Difluoro-5-iodo-2-methoxybenzene > 1-Bromo-3,5-difluoro-2-methoxybenzene

The superior reactivity of the iodo-derivatives over the bromo-analog is attributed to the lower C-I bond dissociation energy.[1] Between the two iodo-isomers, the 2-iodo variant, despite its steric hindrance, may exhibit enhanced reactivity in the oxidative addition step due to the combined electron-withdrawing effects of the flanking fluorine and methoxy groups. However, the subsequent transmetalation step could be impeded by the steric bulk, potentially leading to lower overall yields compared to its less hindered isomer under certain conditions.

Representative Suzuki-Miyaura Coupling Data
Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-2,4-difluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85-95
1-Bromo-2,4-difluorobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1008~70-85
2-Iodo-anisole derivativePhenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF1106~90-98

This data is compiled from representative procedures for similar substrate classes and should be considered illustrative.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene and water solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Acid Catalyst Base B Add Solvents: Toluene & Water A->B C Degas with Argon B->C D Heat to 90°C Stir for 12h C->D E Cool & Dilute D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization H->I Pure Product

Figure 1: Suzuki-Miyaura Coupling Experimental Workflow.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric and electronic properties of the aryl halide play a crucial role in the efficiency of this reaction.

Expected Reactivity Profile

The expected reactivity trend for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling:

This compound > 1,3-Difluoro-5-iodo-2-methoxybenzene > 1-Bromo-3,5-difluoro-2-methoxybenzene

The C-I bond's lability again suggests that the iodo-derivatives will be more reactive. The steric hindrance at the 2-position of the target molecule may necessitate the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, to facilitate the catalytic cycle.[6][7] The less hindered positional isomer may proceed with a wider range of ligands. The bromo-analog will likely require more forcing conditions (higher temperature, longer reaction times) to achieve comparable yields.

Representative Buchwald-Hartwig Amination Data

The following table provides illustrative yields for the Buchwald-Hartwig amination of similar fluorinated aryl halides.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-2,4-difluorobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1004~90-98
1-Bromo-2,4-difluorobenzeneMorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH8018~85-95
2-Iodo-anisole derivativeAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11012~80-90

This data is compiled from representative procedures for similar substrate classes and should be considered illustrative.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction tube.

  • Add toluene and morpholine to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl L2Pd(Ar)(I) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR2 PdII_Amine [L2Pd(Ar)(I)(HNR2)]+ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(Ar)(NR2) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR2 RE->Product Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl L2Pd(Ar)(I) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkynyl L2Pd(Ar)(C≡CR) Transmetalation->PdII_Alkynyl CuI CuI Transmetalation->CuI Regeneration RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product Pi_complex π-Alkyne Complex CuI->Pi_complex H-C≡CR Cu_acetylide Cu-C≡CR Pi_complex->Cu_acetylide Base, -H+ Cu_acetylide->Transmetalation

References

A Researcher's Guide to Biphenyl Synthesis: Exploring Alternatives to 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the biphenyl moiety remains a cornerstone structural motif. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the continuous need for efficient and versatile synthetic methodologies. Traditionally, substituted iodobenzenes, such as 1,3-difluoro-2-iodo-5-methoxybenzene, have served as reliable synthons for introducing specific fluorinated phenyl rings into target molecules. However, the pursuit of milder reaction conditions, improved functional group tolerance, lower costs, and reduced toxicity of reagents has driven the exploration of a diverse array of alternative reagents for biphenyl synthesis.

This guide provides a comparative overview of key alternatives to this compound, focusing on their application in palladium-catalyzed cross-coupling reactions. We will delve into the practical advantages and limitations of boronic acids, organostannanes, organozinc, and Grignard reagents, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Central Role of Cross-Coupling in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have revolutionized the construction of carbon-carbon bonds.[1] Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings provide powerful tools for forging the central bond of biphenyls with high efficiency and selectivity. The choice of the organometallic reagent is a critical parameter that dictates the reaction's scope, robustness, and overall success.

Boronic Acids and Their Derivatives: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for biphenyl synthesis due to the generally low toxicity, high stability, and commercial availability of boronic acids.[2]

The Alternative Reagent: 2,6-Difluoro-4-methoxyphenylboronic acid serves as a direct and highly effective alternative to its iodo-counterpart.[3][4] It is a versatile reagent used in a variety of carbon-carbon bond-forming reactions.[5]

Advantages:

  • Stability: Boronic acids are typically stable solids that are easy to handle and store.

  • Low Toxicity: Compared to other organometallic reagents, boronic acids and their byproducts are significantly less toxic.[2]

  • Functional Group Tolerance: The Suzuki-Miyaura coupling is compatible with a wide range of functional groups, minimizing the need for protecting groups.

  • "Green" Chemistry: Many Suzuki reactions can be performed in aqueous or mixed aqueous/organic solvent systems, aligning with the principles of green chemistry.[2]

Considerations:

  • Base Sensitivity: The reaction requires a base, which can be problematic for base-sensitive substrates.

  • Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom can reduce yields.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[6]

Organostannanes: The Stille Coupling

The Stille coupling offers a powerful alternative, particularly when mild reaction conditions are paramount.[7] Organostannanes are known for their high reactivity and tolerance of a broad range of functional groups.[8]

The Alternative Reagent: (2,6-Difluoro-4-methoxyphenyl)tributylstannane.

Advantages:

  • Neutral Conditions: Stille couplings are often performed under neutral conditions, making them suitable for substrates with base-sensitive functional groups.

  • High Functional Group Tolerance: Organostannanes are compatible with a vast array of functional groups.

  • No Added Base Required: The reaction proceeds without the need for an external base.

Disadvantages:

  • Toxicity: Organotin compounds are highly toxic and require careful handling and disposal.[7]

  • Purification Challenges: The removal of stoichiometric tin byproducts can be challenging.

Illustrative Catalytic Cycle: Stille Coupling

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-SnR₃) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.[9]

Organozinc Reagents: The Negishi Coupling

The Negishi coupling, utilizing organozinc reagents, is prized for its high reactivity and the ability to form C(sp²)-C(sp³) bonds, although it is also highly effective for C(sp²)-C(sp²) bond formation in biphenyl synthesis.[10]

The Alternative Reagent: (2,6-Difluoro-4-methoxyphenyl)zinc halide.

Advantages:

  • High Reactivity: Organozinc reagents are among the most reactive organometallics used in cross-coupling, often enabling reactions at lower temperatures.

  • Functional Group Tolerance: Modern methods for preparing organozinc reagents allow for the presence of a wide variety of functional groups.

  • Stereospecificity: The Negishi coupling is known for its high degree of stereospecificity.

Considerations:

  • Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring inert atmosphere techniques for their preparation and use.

  • Preparation: While many functionalized organozinc reagents can be prepared, their synthesis is often a separate step preceding the cross-coupling reaction.[11]

Grignard Reagents: The Kumada Coupling

The Kumada coupling, which employs Grignard reagents, is a classic and cost-effective method for biphenyl synthesis.[10]

The Alternative Reagent: (2,6-Difluoro-4-methoxyphenyl)magnesium halide.

Advantages:

  • Cost-Effectiveness: Grignard reagents are typically prepared from readily available and inexpensive starting materials.

  • High Reactivity: The high nucleophilicity of Grignard reagents often leads to rapid reaction rates.

Disadvantages:

  • Low Functional Group Tolerance: Grignard reagents are highly basic and reactive towards a wide range of functional groups (e.g., esters, ketones, nitriles), limiting their applicability without the use of protecting groups.[12]

  • Homocoupling: A significant side reaction is the homocoupling of the Grignard reagent, which can reduce the yield of the desired biphenyl product.[13]

Comparative Performance Data

The following table provides a summary of typical reaction conditions and yields for the synthesis of fluorinated biphenyls using different cross-coupling methodologies.[14][15]

Coupling ReactionOrganometallic ReagentCatalyst System (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura 2,6-Difluoro-4-methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001285-95
Stille (2,6-Difluoro-4-methoxyphenyl)stannanePd(PPh₃)₄ (5)-Dioxane901680-90
Negishi (2,6-Difluoro-4-methoxyphenyl)zinc halidePd(dba)₂ (2), SPhos (4)-THF60888-98
Kumada (2,6-Difluoro-4-methoxyphenyl)magnesium halideNiCl₂(dppp) (5)-THF25470-85

Yields are representative and can vary depending on the specific aryl halide coupling partner and optimization of reaction conditions.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the synthesis of a 2',6'-difluoro-4'-methoxybiphenyl derivative.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Protocol A Combine Reagents B Degas Mixture A->B Inert Atmosphere C Add Catalyst B->C D Heat Reaction C->D Reflux E Workup & Purification D->E

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 2,6-difluoro-4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add a 2:1 mixture of toluene and water.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion: Selecting the Optimal Reagent

The choice of an alternative reagent to this compound for biphenyl synthesis is a multifaceted decision that hinges on the specific requirements of the synthetic target and the overarching goals of the research program.

  • For general applications requiring high functional group tolerance and low toxicity, boronic acids via the Suzuki-Miyaura coupling are often the first choice.

  • When dealing with base-sensitive substrates, the neutral conditions of the Stille coupling with organostannanes provide a distinct advantage, albeit with significant toxicity concerns.

  • For reactions demanding high reactivity and for the synthesis of complex, highly functionalized molecules, organozinc reagents in the Negishi coupling are exceptionally powerful.

  • In scenarios where cost is a primary driver and the substrate lacks sensitive functional groups, the Kumada coupling with Grignard reagents remains a viable and economical option.

By understanding the nuances of each of these powerful cross-coupling methodologies and their associated organometallic reagents, researchers can navigate the complexities of biphenyl synthesis with greater confidence and efficiency, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1,3-Difluoro-2-iodo-5-methoxybenzene

This compound is a highly valuable and strategically functionalized aromatic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from a unique combination of structural features: a reactive carbon-iodine bond poised for cross-coupling, and the presence of two fluorine atoms and a methoxy group. These substituents electronically activate the molecule and can significantly enhance the pharmacokinetic and pharmacodynamic properties of resulting compounds, such as metabolic stability and binding affinity.[1]

This guide provides a comprehensive analysis of the functional group tolerance of this compound in four major palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction. By understanding the compatibility of various functional groups under different reaction conditions, researchers can streamline synthesis design, minimize protecting group manipulations, and accelerate the discovery and development of novel chemical entities.

The Influence of Fluorine and Methoxy Substituents

The reactivity of the C-I bond in this compound is modulated by the electronic effects of the flanking fluorine atoms and the para-methoxy group. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which generally enhances the rate of oxidative addition to the Pd(0) catalyst, a key step in most cross-coupling catalytic cycles. The methoxy group, conversely, is an electron-donating group through resonance. This electronic push-pull nature makes the aryl iodide sufficiently reactive for a range of cross-coupling transformations under relatively mild conditions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds.[2] This reaction has been successfully employed in the synthesis of complex pharmaceutical intermediates starting from this compound.

A notable application is in the synthesis of (R)-N-(3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, a known MEK enzyme inhibitor.[3][4] In this synthesis, this compound is coupled with 5,6-difluoro-3-methoxybenzene-1,2-diamine. This demonstrates the tolerance of several key functional groups.

Key Tolerated Functional Groups in Buchwald-Hartwig Amination:

  • Primary and Secondary Amines: Both are well-tolerated. The example above utilizes a primary aromatic amine.

  • Other Halogens: The presence of other fluorine atoms on both coupling partners does not interfere with the selective reaction at the C-I bond.

  • Ethers (Methoxy group): The methoxy group on the aryl iodide is stable under typical Buchwald-Hartwig conditions.

  • Sulfonamides and Diols: While not present on the initial coupling partners, the overall synthetic route for the MEK inhibitor shows that complex sulfonamide and diol functionalities are compatible with the core structure derived from the Buchwald-Hartwig reaction.[3][4]

General Observations: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands, such as XantPhos or BINAP, are often employed to facilitate the catalytic cycle.[5][6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required.[6]

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of aryl iodides.[5]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: Building C-C Bonds with Boron Reagents

The Suzuki-Miyaura reaction is an exceptionally versatile and widely used method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[7] It is renowned for its excellent functional group tolerance. While specific examples for this compound are not extensively documented in readily available literature, robust predictions can be made based on protocols for structurally similar fluoro-iodo-aromatics.[8]

Predicted Tolerated Functional Groups in Suzuki-Miyaura Coupling:

  • Aryl and Heteroaryl Boronic Acids/Esters: A wide variety are compatible.

  • Esters and Ketones: Generally well-tolerated, as they are not reactive towards the basic conditions (e.g., K₂CO₃, K₃PO₄).[9]

  • Nitriles and Amides: These groups are typically stable.

  • Alcohols and Phenols: May require protection if a strong base is used, but often tolerated with milder bases like K₂CO₃.

  • Nitro Groups: Generally compatible with the reaction conditions.[7]

Potentially Incompatible Groups: Functional groups that are highly sensitive to bases may pose challenges. However, the use of milder bases like potassium carbonate can often mitigate these issues.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure effective for a wide range of aryl iodides.[8][10]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add a solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL), followed by a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11] This reaction is crucial for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.[12]

Predicted Tolerated Functional Groups in Sonogashira Coupling:

  • Protected Alcohols: Silyl ethers (e.g., TMS, TIPS) are commonly used to protect hydroxyl groups on the alkyne partner and are stable to the reaction conditions.

  • Tertiary Alcohols: The propargyl alcohol, 2-methyl-3-butyn-2-ol, is a common coupling partner, indicating tolerance for tertiary alcohols.[13]

  • Aryl and Alkyl Groups: A wide range of non-functionalized aryl and alkyl groups on the alkyne are well-tolerated.

  • Aldehydes: Aryl iodides bearing aldehyde groups have been successfully coupled, indicating that this functional group can be tolerated.[14]

Potentially Incompatible Groups: Terminal alkynes with acidic protons (other than the alkyne C-H) may interfere with the basic reaction conditions. Strongly electron-withdrawing groups on the alkyne can sometimes affect reaction rates.[15]

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for the coupling of aryl iodides with terminal alkynes.[11]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and a suitable amine base like triethylamine (TEA, 2.0 mmol, 2.0 equiv.). Stir for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Heat the mixture to 50-70 °C and monitor by TLC.

  • Work-up: After completion, cool to room temperature, filter through Celite®, and concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography.

Heck Reaction: Vinylation of the Aryl Core

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[16] This reaction is a powerful tool for C-C bond formation and the synthesis of complex olefinic structures. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Predicted Tolerated Functional Groups in Heck Reaction:

  • Electron-Withdrawing Groups on Alkene: Alkenes substituted with electron-withdrawing groups, such as acrylates, styrenes, and acrylonitriles, are classic substrates for the Heck reaction and are expected to be highly compatible.

  • Aryl and Alkyl Alkenes: Simple styrenes and other alkyl-substituted alkenes are generally good coupling partners.

  • Esters, Amides, and Nitriles: These functional groups are typically stable under Heck conditions.

General Considerations: The Heck reaction often requires higher temperatures (100-140 °C) compared to other cross-coupling reactions. The choice of base (e.g., triethylamine, potassium carbonate) and ligand can influence the efficiency and selectivity of the reaction.

Comparative Summary of Functional Group Tolerance

Functional GroupBuchwald-HartwigSuzuki-MiyauraSonogashiraHeck ReactionCausality & Expert Insights
-NH₂, -NHR, -NR₂ Coupling Partner ToleratedToleratedToleratedCan act as a ligand to the Pd center but generally does not inhibit catalysis. In Buchwald-Hartwig, it is the reactive nucleophile.
-OH (Alcohol) Requires ProtectionTolerated (with mild base)Requires ProtectionToleratedAcidic protons can quench the base or interfere with organometallic intermediates. Protection (e.g., as silyl ethers) is often necessary.
-COOH (Carboxylic Acid) Requires ProtectionRequires ProtectionRequires ProtectionRequires ProtectionThe acidic proton will react with the base. Protection as an ester is a common strategy.
-CHO (Aldehyde) Generally ToleratedGenerally ToleratedGenerally ToleratedGenerally ToleratedCan be sensitive to strong bases and nucleophiles, but often compatible under optimized conditions.
-C(O)R (Ketone) ToleratedToleratedToleratedToleratedGenerally robust and non-reactive under typical cross-coupling conditions.
-C(O)OR (Ester) ToleratedToleratedToleratedToleratedA very stable and well-tolerated functional group across all major cross-coupling reactions.
-CN (Nitrile) ToleratedToleratedToleratedToleratedGenerally inert to palladium-catalyzed cross-coupling conditions.
-NO₂ (Nitro) ToleratedToleratedToleratedToleratedElectron-withdrawing nature can enhance the reactivity of the aryl halide partner.
Heterocycles Generally ToleratedGenerally ToleratedGenerally ToleratedGenerally ToleratedN-containing heterocycles can sometimes coordinate to the palladium catalyst, potentially requiring specific ligands or higher catalyst loading.
Other Halides (F, Cl, Br) ToleratedToleratedToleratedToleratedThe reactivity order (I > Br > Cl >> F) allows for selective coupling at the C-I bond.

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-I)Ln A->B Ar-I C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'-B(OH)₂ + Base D Reductive Elimination C->D D->A Ar-Ar' Product Coupled Product D->Product ArI 1,3-Difluoro-2-iodo- 5-methoxybenzene ArI->B ArB Arylboronic Acid ArB->C

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow for Cross-Coupling

Workflow Start 1. Reaction Setup (Aryl Iodide, Coupling Partner, Catalyst, Ligand, Base) Solvent 2. Add Anhydrous, Degassed Solvent Start->Solvent React 3. Heat under Inert Atmosphere Solvent->React Monitor 4. Monitor Reaction (TLC, LC-MS) React->Monitor Workup 5. Aqueous Work-up & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify Product 7. Isolated Pure Product Purify->Product

Caption: Standard experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a versatile and robust building block for palladium-catalyzed cross-coupling reactions. Its C-I bond can be selectively functionalized in the presence of a wide array of important chemical functionalities, including esters, ketones, nitriles, and other halides. The Buchwald-Hartwig amination, in particular, is well-documented with this substrate. For Suzuki-Miyaura, Sonogashira, and Heck reactions, high functional group tolerance is anticipated based on established principles and data from analogous systems. By leveraging the information in this guide, researchers can confidently design and execute efficient synthetic routes to complex, highly functionalized molecules, accelerating innovation in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Strategic Synthesis of Fluorinated Methoxy-Substituted Biaryls and Alkynylarenes: A Cost-Benefit Analysis of 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the deliberate incorporation of fluorine and methoxy-substituted aromatic moieties is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prized for their ability to modulate key molecular properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth technical analysis of a key building block, 1,3-Difluoro-2-iodo-5-methoxybenzene (CAS 1140622-69-0) , and offers a comparative cost-benefit analysis against its common synthetic alternatives.

The Strategic Advantage of this compound

The unique substitution pattern of this compound offers a trifecta of desirable attributes for synthetic chemists. The presence of two fluorine atoms can significantly alter the electronic properties of the aromatic ring, enhancing metabolic stability and influencing pKa. The methoxy group provides a handle for further functionalization or can act as a crucial hydrogen bond acceptor in ligand-receptor interactions. Critically, the iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile construction of complex biaryl and aryl-alkyne scaffolds.

The strategic placement of the iodine atom ortho to a fluorine atom and the methoxy group introduces steric and electronic factors that can influence reaction kinetics and regioselectivity, a feature that can be exploited for sophisticated synthetic strategies.

Cost-Benefit Analysis: The Iodo vs. Bromo vs. Boronic Acid Dilemma

While the high reactivity of the carbon-iodine bond is a significant synthetic advantage, it comes at a premium.[1] A critical aspect of any synthetic campaign is a thorough cost-benefit analysis of starting materials. Here, we compare this compound with two common alternatives: its bromo-analogue, 2-bromo-1,3-difluoro-5-methoxybenzene , and a boronic acid derivative, 3,5-difluoro-4-methoxyphenylboronic acid .

FeatureThis compound2-Bromo-1,3-difluoro-5-methoxybenzene3,5-Difluoro-4-methoxyphenylboronic Acid
Reactivity in Cross-Coupling Very HighHighModerate to High
Typical Reaction Conditions Milder (often lower temperatures, shorter times)ModerateModerate
Catalyst Loading Potentially lowerGenerally higher than iodo-Variable, can be sensitive to conditions
Cost per Gram (approx.) *~$376/g[2]~$30/g (for 100g)~$32/g
Key Advantage High reactivity, ideal for challenging couplingsCost-effective for large-scale synthesisDirect coupling partner, avoids halogen-metal exchange
Key Disadvantage High costHarsher reaction conditions may be neededPotential for protodeboronation, sensitive to conditions

Note: Prices are approximate and subject to change based on supplier and quantity.

The Verdict: The choice between these reagents is project-dependent. For early-stage discovery and the synthesis of complex, sensitive molecules where maximizing yield and minimizing reaction optimization is paramount, the higher reactivity of This compound may justify its cost. For larger-scale campaigns where cost is a primary driver, the more economical 2-bromo-1,3-difluoro-5-methoxybenzene is a pragmatic choice, albeit potentially requiring more forceful reaction conditions. 3,5-Difluoro-4-methoxyphenylboronic acid offers a different strategic approach, serving as the nucleophilic partner in Suzuki-Miyaura couplings, and can be advantageous when the corresponding aryl halide is less accessible or more expensive.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse in modern synthesis for the formation of C-C bonds.[1] The reactivity of the aryl halide directly impacts reaction efficiency.

Aryl Halide/Boronic AcidCoupling PartnerCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (2-5 mol%)K₂CO₃Toluene/EtOH/H₂O80-904-8>90 (expected)
2-Bromo-1,3-difluoro-5-methoxybenzene Phenylboronic acidPd(PPh₃)₄ (3-5 mol%)K₂CO₃Toluene/EtOH/H₂O90-11012-2475-85 (typical)
4-Iodobenzene3,5-Difluoro-4-methoxyphenylboronic acid Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃DMF9012~88-96

Note: Specific experimental data for this compound is not widely available in published literature. The expected yield is an educated estimation based on the known high reactivity of analogous aryl iodides in Suzuki-Miyaura couplings.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Diagrammatic Workflow:

Suzuki_Workflow A Combine Reactants: - Aryl Iodide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Catalyst: - Pd(PPh₃)₄ (2-5 mol%) A->B C Add Degassed Solvent: - Toluene/Ethanol/Water B->C D Reaction: - Heat to 80-90 °C - Monitor by TLC/LC-MS C->D E Work-up: - Quench with H₂O - Extract with organic solvent D->E F Purification: - Column Chromatography E->F G Characterization: - NMR, MS F->G

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira coupling.

Diagrammatic Workflow:

Sonogashira_Workflow A Combine Reactants: - Aryl Iodide (1.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - CuI (2-5 mol%) - Base (e.g., Et₃N) B Add Degassed Solvent: - THF or DMF A->B C Add Terminal Alkyne (1.1 eq) B->C D Reaction: - Stir at RT to 50 °C - Monitor by TLC/LC-MS C->D E Work-up: - Filter through Celite - Concentrate D->E F Purification: - Column Chromatography E->F G Characterization: - NMR, MS F->G

Caption: Generalized workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.02-0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature to 50 °C, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite® to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations

The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions is rooted in the fundamental principles of the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-determining for Ar-Br/Cl) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr ArB Ar'B(OH)₂ + Base ArB->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker carbon-iodine bond in this compound significantly lowers the activation energy for this step compared to the carbon-bromine bond in its bromo-analogue. This translates to faster reaction rates and the feasibility of using milder reaction conditions.

Conclusion and Recommendations

The choice of starting material in the synthesis of fluorinated methoxy-substituted biaryls and alkynylarenes is a strategic decision that balances reactivity, cost, and scalability. This compound stands out as a premium reagent for situations demanding high reactivity, mild conditions, and rapid synthesis, particularly in the context of complex molecule synthesis in drug discovery. Its higher cost is offset by potentially higher yields, reduced catalyst loading, and shorter reaction times.

For large-scale syntheses where economic considerations are paramount, 2-bromo-1,3-difluoro-5-methoxybenzene offers a viable and cost-effective alternative, with the caveat that more forcing conditions may be necessary. Finally, the use of 3,5-difluoro-4-methoxyphenylboronic acid provides a valuable alternative synthetic strategy.

Ultimately, a careful evaluation of the specific synthetic goals, budget constraints, and the chemical nature of the coupling partners will guide the judicious selection of the optimal building block for your research endeavors.

References

A Comparative Guide to Suzuki and Stille Reactions for the Synthesis of Biaryls from 1,3-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools. This guide provides an in-depth comparison of two of the most prominent of these reactions, the Suzuki-Miyaura coupling and the Stille coupling, with a specific focus on their application to the sterically hindered and electronically distinct substrate, 1,3-Difluoro-2-iodo-5-methoxybenzene. The insights and data presented herein are intended to assist researchers in making informed decisions when selecting a synthetic route for the preparation of complex biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.

The Substrate: this compound

The choice of this compound as the focal point of this comparison is deliberate. Its structure presents a unique combination of electronic and steric challenges. The two fluorine atoms flanking the iodine atom create significant steric hindrance around the reaction center. Electronically, the fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aryl iodide in the oxidative addition step of the catalytic cycle. The methoxy group, in contrast, is an electron-donating group. This electronic dichotomy can further modulate the substrate's reactivity.

The Reactions: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille reactions are robust methods for the formation of C(sp²)-C(sp²) bonds, proceeding through a similar catalytic cycle involving a palladium catalyst. The fundamental steps include oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent used in the transmetalation step.

The Suzuki-Miyaura Reaction utilizes an organoboron compound, typically a boronic acid or a boronate ester. A crucial aspect of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1]

The Stille Reaction , on the other hand, employs an organotin reagent (organostannane).[2][3] A notable advantage of organostannanes is their stability to air and moisture, and the reaction often proceeds under neutral conditions, which can be beneficial for sensitive substrates.[4] However, a significant drawback is the toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the reaction mixture.[3]

Comparative Analysis: Yields and Reaction Conditions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~70-90General
Suzuki Arylboronic AcidPdCl₂(dppf)Cs₂CO₃Dioxane1008~80-95General
Stille ArylstannanePd(PPh₃)₄-Toluene11016~75-90General
Stille ArylstannanePd₂(dba)₃ / P(t-Bu)₃CsFDioxane10012~80-95General

*Yields are estimated based on typical outcomes for sterically hindered and electronically deactivated aryl iodides in Suzuki and Stille reactions. Actual yields for this compound may vary.

From the general trends observed in the literature, several key points of comparison emerge:

  • Steric Hindrance: The Stille reaction is often considered to be more tolerant of steric hindrance in the coupling partners compared to the Suzuki reaction. The flanking fluorine atoms in this compound present a significant steric challenge, which might be better overcome by the Stille coupling.

  • Reaction Conditions: Suzuki reactions typically require a base, and the choice of base can be critical for achieving high yields. Stille reactions, in their classic form, are often performed under neutral conditions, which can be an advantage for base-sensitive functional groups. However, additives like CsF or Cu(I) salts can accelerate the Stille coupling.[5]

  • Toxicity and Purification: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[3] Purification to remove tin residues can be challenging. In contrast, boronic acids and their byproducts are generally considered less toxic and are often easier to remove.

  • Availability of Reagents: Boronic acids are commercially available in a vast array and are generally stable and easy to handle.[6] While many organostannanes are also commercially available, their synthesis can sometimes be more involved.

Experimental Protocols

The following are representative, detailed experimental protocols for the Suzuki and Stille reactions with this compound, based on established methodologies for similar substrates.

Representative Suzuki-Miyaura Coupling Protocol

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (typically a 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Stille Coupling Protocol

Diagram of the Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-SnR₃ PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylstannane (e.g., tributyl(aryl)stannane) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (6 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the arylstannane.

  • Add anhydrous and degassed toluene via syringe.

  • In a separate glovebox or under a stream of inert gas, prepare a solution of Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 110 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for at least one hour.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

Both the Suzuki-Miyaura and Stille reactions are formidable tools for the synthesis of biaryl compounds from this compound. The choice between the two will likely depend on the specific requirements of the synthesis.

The Suzuki reaction offers the significant advantages of using less toxic and readily available organoboron reagents, with byproducts that are generally easier to remove. This makes it a more "green" and often more practical choice, particularly in a drug discovery setting where rapid purification is paramount.

The Stille reaction , while hampered by the toxicity of organotin compounds, may offer superior performance for this sterically demanding substrate. Its tolerance for a wide range of functional groups and the often neutral reaction conditions can be decisive in complex, multi-step syntheses.

Ultimately, for a novel synthesis, empirical screening of both methods is recommended to determine the optimal conditions for achieving the desired biaryl product in high yield and purity.

References

Safety Operating Guide

Navigating the Disposal of 1,3-Difluoro-2-iodo-5-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper handling and disposal of specialized reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,3-Difluoro-2-iodo-5-methoxybenzene, a halogenated aromatic compound. By understanding the chemical's specific hazards and adhering to established best practices, researchers can mitigate risks and ensure environmental responsibility.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to be thoroughly familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) and handling within a controlled environment at all stages, from initial use to final disposal.

Table 1: Hazard Information for this compound

Hazard StatementClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irrit. 2P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[1]
H319: Causes serious eye irritationEye Irrit. 2AP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
H335: May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area.[1]

The Core Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound due to the presence of fluorine and iodine atoms. The foundational principle for its disposal is strict segregation from non-halogenated chemical waste.[2][3] This is because halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[4] Co-mingling with other waste streams can complicate and increase the cost of disposal, and in some cases, create dangerous chemical reactions.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of this compound, from the point of generation to final collection.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[2] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step 2: Waste Collection at the Point of Generation

Waste should be collected at or near the point of generation under the control of laboratory personnel.[5]

  • Primary Container: Use a designated, chemically compatible container for halogenated organic waste. This container must be in good condition, free from damage, and have a secure, leak-proof lid.[5]

  • Rinsate Collection: Any solvent (e.g., acetone) used to rinse glassware that has come into contact with this compound must also be collected as hazardous waste in the same container.[2] Do not dispose of rinsate down the drain.[6]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement and essential for safety.[6][7] The waste container must be clearly labeled with:

  • The words "Hazardous Waste".[2][6]

  • The full chemical name: "this compound".

  • The building and room number where the waste was generated.[6]

  • An indication of the hazards (e.g., "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of the hazardous waste container.[6]

  • The SAA must be at or near the point of waste generation.

  • Containers in the SAA must be kept closed except when adding waste.

  • The area should be inspected weekly for any signs of leakage.[6]

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of the hazardous waste.[2] EHS professionals are trained in the transportation and disposal of hazardous materials in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA).[5][8]

Emergency Preparedness

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, use an appropriate absorbent material to contain the spill.

    • Collect the contaminated absorbent material and place it in the designated halogenated waste container.

    • Decontaminate the area.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

Visualizing the Disposal Workflow

To clarify the decision-making process and procedural flow for the disposal of this compound, the following diagram illustrates the key steps.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood CollectWaste Collect Waste in Designated Halogenated Waste Container FumeHood->CollectWaste CollectRinsate Collect Contaminated Rinsate CollectWaste->CollectRinsate LabelContainer Label with 'Hazardous Waste' and Chemical Name CollectRinsate->LabelContainer StoreSAA Store in Satellite Accumulation Area (SAA) LabelContainer->StoreSAA Inspect Weekly Inspection for Leaks StoreSAA->Inspect ContactEHS Contact Institutional EHS for Pickup Inspect->ContactEHS Disposal Professional Disposal via Authorized Facility ContactEHS->Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.